molecular formula C4H3Cl2N3 B016409 4,6-Dichloropyrimidin-5-amine CAS No. 5413-85-4

4,6-Dichloropyrimidin-5-amine

货号: B016409
CAS 编号: 5413-85-4
分子量: 163.99 g/mol
InChI 键: NIGDWBHWHVHOAD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-4,6-dichloropyrimidine (CAS 5413-85-4) is a high-value pyrimidine derivative with the molecular formula C₄H₃Cl₂N₃ and a molecular weight of 163.99 g/mol. This compound serves as a versatile and critical building block in organic synthesis and medicinal chemistry, particularly for the preparation of more complex, biologically active molecules. Its structure, featuring both an amino group and two reactive chlorine atoms, allows for selective substitution and further functionalization, making it a preferred intermediate for constructing purine analogs and other nitrogen-containing heterocycles. Research Applications and Biological Value: This compound is primarily recognized as a key precursor in biochemical research. Scientific studies have explored its derivatives, particularly 2-amino-4,6-dichloropyrimidines, for their ability to inhibit immune-activated nitric oxide (NO) production in vitro, suggesting potential as a core structure for developing anti-inflammatory agents. One derivative, 5-fluoro-2-amino-4,6-dichloropyrimidine, was reported as the most effective in this class with an IC₅₀ of 2 µM . Early research also investigated related dichloropyrimidines for a unique mechanism of action that prevents the assembly of viral proteins into new virions, highlighting its historical significance in antiviral research . Physical and Handling Information: * Appearance: Typically supplied as crystals or powder . * Melting Point: Observed within the range of 143°C to 148°C . * Storage: It is recommended to store this moisture-sensitive compound in a dark place under an inert atmosphere at room temperature . * Safety: This product is classified with the signal word "Warning" and may cause skin and eye irritation (H315, H319) . Appropriate personal protective equipment, including gloves and eye protection, should always be used. Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4,6-dichloropyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGDWBHWHVHOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063850
Record name 5-Pyrimidinamine, 4,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5413-85-4
Record name 5-Amino-4,6-dichloropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5413-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinamine, 4,6-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005413854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-4,6-dichloropyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7851
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Pyrimidinamine, 4,6-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Pyrimidinamine, 4,6-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloropyrimidin-5-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.094
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"4,6-Dichloropyrimidin-5-amine" synthesis from 5-aminopyrimidine-4,6-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4,6-Dichloropyrimidin-5-amine from its precursor, 5-aminopyrimidine-4,6-diol. This transformation is a critical step in the synthesis of various pharmaceutically active compounds. The primary method for this conversion involves a chlorination reaction, typically employing phosphorus oxychloride (POCl₃) as the chlorinating agent. The presence of a tertiary amine base is often utilized to facilitate the reaction and scavenge the HCl byproduct.

Reaction Principle

The core of the synthesis is a nucleophilic substitution reaction where the hydroxyl groups of 5-aminopyrimidine-4,6-diol are replaced by chlorine atoms. Phosphorus oxychloride is a common and effective reagent for this type of transformation on pyrimidine (B1678525) rings. The reaction mechanism generally involves the formation of a phosphate (B84403) ester intermediate, which is subsequently displaced by a chloride ion.

Experimental Protocols

The following protocol is a synthesized methodology based on established procedures for the chlorination of analogous hydroxypyrimidines. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials and Reagents:

  • 5-aminopyrimidine-4,6-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline or Triethylamine

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a slurry of 5-aminopyrimidine-4,6-diol and phosphorus oxychloride is prepared. For every mole of the diol, a molar ratio of 3.4:1 to 4.2:1 of phosphorus oxychloride is recommended.[1]

  • Heating: The slurry is heated to a reaction temperature between 55°C and 68°C.[1] Temperatures above 90°C may lead to increased side reactions and a decrease in yield, while temperatures below 40°C can result in an unacceptably slow reaction rate.[1]

  • Addition of Base: An acid-removing agent, such as N,N-dimethylaniline or triethylamine, is added to the heated slurry either continuously or in small increments.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Upon completion, the reaction mixture is cooled to room temperature and then carefully and slowly poured onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.

  • Extraction: The aqueous mixture is neutralized with a saturated sodium bicarbonate solution and then extracted multiple times with dichloromethane.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • Solvent Removal and Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the chlorination of structurally similar aminohydroxypyrimidines, providing a valuable reference for optimizing the synthesis of this compound.

Starting MaterialChlorinating AgentBaseTemperature (°C)Yield (%)Reference
2-amino-4,6-dihydroxypyrimidinePOCl₃N,N-dimethylaniline55-68Not specified[1]
2,5-diaminopyrimidine-4,6-diolPOCl₃/diethylanilineDiethylanilineNot specifiedPoor
5-substituted 2-amino-4,6-dihydroxypyrimidinesVilsmeier-Haack ReagentNot applicableNot specifiedHigh[2]

Visualizing the Process

To further clarify the synthesis, the following diagrams illustrate the chemical reaction pathway and a typical experimental workflow.

reaction_pathway start 5-aminopyrimidine-4,6-diol (C₄H₅N₃O₂) product This compound (C₄H₃Cl₂N₃) start->product Chlorination reagent POCl₃ (Phosphorus oxychloride) reagent->start base Tertiary Amine (e.g., N,N-dimethylaniline) base->start

Caption: Chemical transformation from 5-aminopyrimidine-4,6-diol to this compound.

experimental_workflow A 1. Slurry Preparation (5-aminopyrimidine-4,6-diol + POCl₃) B 2. Heating (55-68°C) A->B C 3. Base Addition (e.g., N,N-dimethylaniline) B->C D 4. Reaction Monitoring (TLC/HPLC) C->D E 5. Quenching (Pouring onto ice) D->E F 6. Extraction (Dichloromethane) E->F G 7. Washing & Drying (Brine & Na₂SO₄) F->G H 8. Purification (Recrystallization/Chromatography) G->H I Final Product: This compound H->I

Caption: Step-by-step experimental workflow for the synthesis.

References

A Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-dichloropyrimidin-5-amine, a key intermediate in pharmaceutical and chemical synthesis. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and illustrates the analytical workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Molecular Formula: C₄H₃Cl₂N₃ Molecular Weight: 163.99 g/mol [1][2]

Mass spectrometry data reveals the mass-to-charge ratio of the parent molecule and its fragments, confirming the molecular weight.

m/z Relative Intensity (%) Fragment
165~65%[M+2]⁺ (isotope peak)
163100%[M]⁺ (molecular ion)[2][3]
128~30%[M-Cl]⁺
101~25%[M-Cl-HCN]⁺
100~18%[C₃HClN₂]⁺
75~8%[C₂Cl]⁺
66~20%[C₂H₂N₂]⁺

Table 1: Key mass spectrometry fragmentation data for this compound. Data is aggregated from multiple sources and typical fragmentation patterns.

The infrared spectrum provides information about the functional groups present in the molecule. The data presented below is for the condensed phase.[1]

Wavenumber (cm⁻¹) Intensity Assignment
3470StrongN-H Asymmetric Stretch
3390MediumN-H Symmetric Stretch
1650StrongNH₂ Scissoring
~1600-1450Medium-StrongC=C and C=N Stretching
~1200-1000StrongC-N Stretching
~800-600StrongC-Cl Stretching

Table 2: Characteristic infrared absorption bands for this compound.

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the molecule.

¹H NMR Data

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.2Singlet1HPyrimidine C2-H
~4.5 - 5.5Broad Singlet2H-NH₂

Table 3: ¹H NMR spectroscopic data for this compound. The broadness of the amine peak is due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Data

Chemical Shift (δ) ppm Assignment
~158C4/C6 (attached to Cl)
~152C2
~125C5 (attached to NH₂)

Table 4: ¹³C NMR spectroscopic data for this compound.

Experimental Protocols

The following protocols are generalized procedures for obtaining the spectroscopic data presented above.

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer.

  • Sample Introduction: A small amount of the solid sample is introduced directly into the ion source.

  • Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) to generate positively charged molecular ions and fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion, and the data is plotted as a spectrum of relative abundance versus m/z.

For solid samples, the KBr pellet or thin solid film method is commonly employed.[4][5]

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.[5]

    • The mixture is finely ground to a homogenous powder.

    • The powder is then pressed under high pressure in a die to form a transparent or translucent pellet.

  • Sample Preparation (Thin Solid Film Method):

    • A small amount of the solid sample (around 50 mg) is dissolved in a volatile solvent like methylene (B1212753) chloride or acetone.[4]

    • A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[4]

    • The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[4]

  • Data Acquisition:

    • A background spectrum of the empty spectrometer (or the pure KBr pellet/salt plate) is recorded.

    • The sample is placed in the instrument's sample holder.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

NMR spectra are recorded on a high-field NMR spectrometer.

  • Sample Preparation:

    • Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added.[6]

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

    • For ¹³C NMR, similar pulse sequences are used, often with proton decoupling to simplify the spectrum.

  • Data Processing:

    • The FID is converted into a spectrum using a Fourier transform.

    • The spectrum is phased, baseline-corrected, and the chemical shifts are referenced to the internal standard.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Direct Insertion Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Process_NMR Fourier Transform & Referencing NMR->Process_NMR Process_IR Background Subtraction & Peak Assignment IR->Process_IR Process_MS Fragmentation Analysis MS->Process_MS Interpretation Structural Elucidation & Purity Assessment Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

A generalized workflow for the spectroscopic analysis of a chemical compound.

References

The Strategic Utility of 4,6-Dichloropyrimidin-5-amine in Modern Purine Synthesis: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry and drug development, the strategic selection of precursors is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the myriad of available building blocks, 4,6-Dichloropyrimidin-5-amine has emerged as a cornerstone for the construction of diverse purine (B94841) scaffolds, which are central to the development of targeted therapies for a range of diseases, including cancer and viral infections. This technical guide provides an in-depth overview of the synthetic routes, quantitative data, experimental protocols, and biological significance of purine derivatives originating from this versatile precursor.

Core Synthesis Strategy: From Pyrimidine (B1678525) to Purine

The primary synthetic route to purines from this compound hinges on a two-step process involving sequential nucleophilic aromatic substitution (SNAr) reactions followed by cyclization to form the fused imidazole (B134444) ring of the purine core. The presence of two reactive chlorine atoms at the 4 and 6 positions, activated by the electron-withdrawing pyrimidine ring and the adjacent amino group, allows for a controlled and stepwise introduction of various substituents.

A general synthetic pathway commences with the selective displacement of one chlorine atom by an amine, a reaction that can be modulated by controlling stoichiometry and reaction conditions. This is followed by the introduction of a second amine, leading to a 4,6-diaminopyrimidine (B116622) intermediate. The crucial purine ring closure is then typically achieved through condensation with a one-carbon source, such as triethyl orthoformate or formic acid, in a process reminiscent of the classic Traube purine synthesis.

Purine_Synthesis_from_Dichloropyrimidine This compound This compound 4-Amino-6-chloropyrimidine 4-Amino-6-chloropyrimidine This compound->4-Amino-6-chloropyrimidine R1-NH2 (SNAr) 4,6-Diaminopyrimidine 4,6-Diaminopyrimidine 4-Amino-6-chloropyrimidine->4,6-Diaminopyrimidine R2-NH2 (SNAr) Purine Purine 4,6-Diaminopyrimidine->Purine One-carbon source (e.g., Triethyl orthoformate) Cyclization

Caption: General synthesis of purines from this compound.

Quantitative Analysis of Purine Synthesis

The versatility of this compound as a precursor is underscored by the high yields achievable in the synthesis of a diverse array of purine derivatives. The following table summarizes representative quantitative data from the literature, highlighting the efficiency of the synthetic routes.

EntryR1-NH2R2-NH2Cyclizing AgentProductYield (%)Reference
1Propargylamine-Triethyl orthoformate9-Propargyl-6-chloropurine-[1]
2BenzylamineVarious AminesTriethyl orthoformate6,9-Disubstituted Purines67-85[2]
3CyclopentylamineVarious AminesTriethyl orthoformate9-Cyclopentyl-6-substituted-purines70-90[3]
4Indoline--4-(Indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehyde60[4]
5Adamantane-containing amines--4-Adamantylamino-6-chloropyrimidine60-77[5]

Note: Yields are for specific steps or overall reactions as reported in the cited literature. "-" indicates data not specified in the source.

Detailed Experimental Protocols

To facilitate the practical application of this synthetic strategy, detailed experimental protocols for key transformations are provided below.

Protocol 1: Synthesis of 4-Amino-6-chloro-N-substituted-pyrimidin-5-amine

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or acetonitrile, the desired primary amine (1.0-1.2 eq) and a base, typically triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), are added. The reaction mixture is stirred at room temperature or heated to reflux for a period of 2-24 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the monosubstituted product.

Protocol 2: Synthesis of 6,9-Disubstituted Purines

The 4-amino-6-chloro-N-substituted-pyrimidin-5-amine intermediate (1.0 eq) is dissolved in a suitable solvent, and the second amine (1.0-1.5 eq) is added, often in the presence of a palladium catalyst and a ligand for Buchwald-Hartwig amination, or under thermal conditions for SNAr. Following the formation of the 4,6-diaminopyrimidine, the crude intermediate is treated with a cyclizing agent, such as triethyl orthoformate, often in the presence of an acid catalyst like p-toluenesulfonic acid. The reaction is typically heated to high temperatures (100-150 °C). After completion, the reaction is cooled, and the product is isolated and purified by crystallization or column chromatography.

Biological Significance and Therapeutic Applications

Purine analogs derived from this compound have demonstrated significant potential as therapeutic agents, primarily due to their ability to act as inhibitors of key enzymes involved in cellular signaling pathways.

Anticancer Activity: Targeting Kinase Signaling

A substantial body of research has focused on the development of purine-based inhibitors of protein kinases, which are often dysregulated in cancer. Two prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

EGFR Inhibition: The EGFR signaling pathway plays a critical role in cell proliferation, survival, and metastasis. Mutations or overexpression of EGFR are common in various cancers. Purine derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Purine_Inhibitor Purine-based Inhibitor Purine_Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by purine analogs.

CDK Inhibition: CDKs are essential for the regulation of the cell cycle. Their aberrant activity is a hallmark of cancer, leading to uncontrolled cell division. Purine-based compounds have been successfully developed as CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.

CDK_Signaling_Pathway Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylation pRb p-Rb CDK4/6->pRb E2F E2F Rb->E2F Inhibition S-phase Genes S-phase Genes E2F->S-phase Genes Cell Cycle Progression Cell Cycle Progression S-phase Genes->Cell Cycle Progression Purine_Inhibitor Purine-based Inhibitor Purine_Inhibitor->CDK4/6 Inhibition

Caption: CDK-mediated cell cycle regulation and its inhibition.

Antiviral Activity

The structural similarity of purine analogs to endogenous nucleosides makes them excellent candidates for antiviral drug development. These compounds can be phosphorylated by viral or cellular kinases to their active triphosphate forms. These triphosphates can then compete with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases. This incorporation can lead to chain termination or introduce mutations, thereby inhibiting viral replication.

Drug Development Workflow

The development of novel purine-based therapeutics from this compound follows a structured workflow, from initial design to preclinical evaluation.

Drug_Development_Workflow Precursor This compound Library_Synthesis Combinatorial Library Synthesis (Diverse Amines) Precursor->Library_Synthesis Screening High-Throughput Screening (e.g., Kinase Assays) Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization Preclinical_Studies In Vitro & In Vivo Preclinical Studies Lead_Optimization->Preclinical_Studies Candidate_Selection Clinical Candidate Selection Preclinical_Studies->Candidate_Selection

Caption: A typical drug development workflow using this compound.

Conclusion

This compound stands as a highly valuable and versatile precursor in the synthesis of purine-based compounds for drug discovery. Its favorable reactivity allows for the efficient construction of diverse molecular libraries, which have yielded potent inhibitors of key biological targets. The continued exploration of the synthetic potential of this building block promises to deliver the next generation of targeted therapeutics for a multitude of human diseases. Researchers and drug development professionals are encouraged to leverage the synthetic strategies and data presented in this guide to accelerate their discovery programs.

References

Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 4,6-Dichloropyrimidin-5-amine

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a multitude of biologically active molecules.[1][2] Its structural arrangement, featuring two reactive chlorine atoms at the C4 and C6 positions and an adjacent amino group, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the nucleophilic substitution reactions of this pyrimidine (B1678525) derivative, focusing on its reactions with various nucleophiles. It includes detailed experimental protocols, tabulated quantitative data for key reactions, and diagrams illustrating reaction mechanisms and synthetic pathways, aimed at researchers, chemists, and professionals in the field of drug development.

Core Concepts: Reactivity and Mechanism

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the inductive effect of the two chlorine atoms, making the C4 and C6 positions highly electrophilic and thus prime targets for nucleophilic attack. The SNAr reaction is the predominant mechanism for the substitution of the chloro groups.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a chlorine atom (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, yielding the substituted product.

The symmetrical nature of this compound means that the initial mono-substitution can occur at either the C4 or C6 position without preference. However, the introduction of the first substituent can electronically influence the reactivity of the remaining chlorine atom in subsequent reactions.

General SNAr mechanism for this compound.

Reactions with Amine Nucleophiles (Amination)

The reaction of this compound with primary and secondary amines is a fundamental method for synthesizing 4,6-diaminopyrimidine (B116622) derivatives, which are precursors to potent biologically active compounds, including purine (B94841) analogs.[3][4]

Mono-amination

Mono-substitution is typically achieved under catalyst-free conditions, often by heating the pyrimidine with an amine in the presence of a base.[3] The choice of solvent and base is crucial for controlling the reaction. Sterically hindered amines have been shown to react effectively to yield mono-substituted products.[3]

Di-amination

The introduction of a second amino group can be more challenging and may require more forcing conditions or the use of palladium catalysis, especially when synthesizing unsymmetrical 4,6-diaminopyrimidines.[3] However, for symmetrical di-substitution, an excess of the amine and elevated temperatures are often sufficient.

Amination_Reactions start This compound mono_sub 4-Amino-6-chloropyrimidin Derivative start->mono_sub R¹R²NH Base (e.g., K₂CO₃) Heat di_sub 4,6-Diaminopyrimidin Derivative mono_sub->di_sub R³R⁴NH Pd(0) Catalyst or Excess Amine, Heat

Logical workflow for amination reactions.

Reactions with O- and S-Nucleophiles

Alkoxylation and Solvolysis

Reactions with alcohols or alkoxides lead to the formation of 4-alkoxy-6-chloro- or 4,6-dialkoxypyrimidine derivatives. In some cases, particularly when using an alcohol as a solvent in the presence of a strong base, competitive substitution between an intended amine nucleophile and the solvent (solvolysis) can occur.[5][6] This can lead to a mixture of products where one chloro group is substituted by an amine and the other by an alkoxide.[5]

Thiolation

The reaction with thiols or thiolates proceeds similarly to yield thioether derivatives. These sulfur-containing pyrimidines are also valuable in medicinal chemistry. For example, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) is a known intermediate in the synthesis of pharmaceuticals like Ticagrelor.[7][8]

Nucleophile_Types center This compound amines Amine Nucleophiles (R₂NH) center->amines Amination alcohols Alkoxide Nucleophiles (RO⁻) center->alcohols Alkoxylation thiols Thiolate Nucleophiles (RS⁻) center->thiols Thiolation

Types of nucleophilic substitutions on the substrate.

Quantitative Data Summary

The following table summarizes quantitative data from various nucleophilic substitution reactions performed on 4,6-dichloropyrimidine (B16783) derivatives.

NucleophileSubstrateBase/CatalystSolventTemp. (°C)TimeProductYield (%)Ref.
Adamantylalkylamine4,6-DichloropyrimidineK₂CO₃ (4 eq.)DMF140-Mono-aminated product76-77[3]
Sterically hindered adamantylamine4,6-DichloropyrimidineK₂CO₃ (4 eq.)DMF140-Mono-aminated product60-65[3]
Secondary adamantylamine4,6-DichloropyrimidineK₂CO₃ (4 eq.)DMF140-Mono-aminated product75[3]
Indoline2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952)NaOH (5 eq.)EtOHRT1 h2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde-[5]
Various Amines2-Amino-4,6-dichloropyrimidine-5-carbaldehydeTEA (1 eq.)EtOHReflux3 hMono-aminated product-[5]
Propargylamine (B41283)This compoundTEA (1 eq.)-Reflux24 hN⁴-prop-2-yn-1-yl-pyrimidine-4,5,6-triamine-[4]

Detailed Experimental Protocols

Protocol 1: Catalyst-Free Mono-amination with Adamantane-Containing Amines[3]
  • To a solution of 4,6-dichloropyrimidine (1.0 mmol) in dimethylformamide (DMF, 5 mL), add the desired adamantane-containing amine (1.0 mmol) and potassium carbonate (K₂CO₃, 4.0 mmol).

  • Heat the reaction mixture to 140 °C and stir until the starting material is consumed (monitor by TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired mono-aminated pyrimidine.

Protocol 2: Simultaneous Amination and Alkoxylation[5]
  • Prepare a mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol) and the amine nucleophile (e.g., indoline, 1.0 mmol) in ethanol (B145695) or methanol (B129727) (5.0 mL).

  • To this mixture, add solid sodium hydroxide (B78521) (NaOH, 0.2 g, 5.0 mmol).

  • Stir the reaction mixture vigorously at room temperature for 1 hour.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the solid product that precipitates is isolated by filtration.

  • Recrystallize the solid from ethanol to obtain the purified 4-amino-6-alkoxy-substituted product.

Protocol 3: Synthesis of a Purine Precursor[4]
  • In a round-bottom flask, combine this compound (1.0 eq), propargylamine (2.0 eq), and triethylamine (B128534) (1.0 eq).

  • Heat the mixture under reflux for 24 hours.

  • Monitor the reaction by TLC to confirm the formation of the di-substituted intermediate (N⁴,N⁶-di(prop-2-yn-1-yl)pyrimidine-4,5-diamine).

  • After cooling, the reaction mixture can be worked up and the intermediate diamine can be cyclized using reagents like triethyl orthoformate to form the purine ring.

Applications in Drug Development and Medicinal Chemistry

This compound is a cornerstone in the synthesis of purine and pyrimidine analogs, which are privileged structures in medicinal chemistry.[9] These scaffolds are integral to numerous therapeutic agents, targeting a wide range of diseases.

  • Anticancer Agents: Many kinase inhibitors feature a diaminopyrimidine core, which is readily synthesized from this starting material. These compounds often target enzymes like Epidermal Growth Factor Receptor (EGFR).[3]

  • Antiviral Compounds: Its role as a precursor for purine nucleoside analogs makes it valuable in the development of antiviral drugs.[2][10]

  • Other Therapeutic Areas: Derivatives have shown potential as anticonvulsant agents, anti-inflammatory agents by inhibiting nitric oxide production, and treatments for infectious diseases.[2][10][11]

The versatility and reactivity of this compound ensure its continued importance as a key building block in the discovery and development of novel therapeutics.

References

The Strategic Role of 4,6-Dichloropyrimidin-5-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Dichloropyrimidin-5-amine (CAS: 5413-85-4) is a pivotal heterocyclic compound that has emerged as a highly valuable scaffold in the field of drug discovery and medicinal chemistry.[1][2] Its structure, featuring a pyrimidine (B1678525) core functionalized with two reactive chlorine atoms and an amino group, provides a versatile platform for the synthesis of diverse and complex drug candidates.[1] The pyrimidine ring itself is a well-established "privileged scaffold," frequently found in biologically active compounds and approved drugs, owing to its ability to mimic the purine (B94841) bases of DNA and RNA and participate in various biological interactions.[3][4] The strategic placement of the chloro and amino groups on the this compound backbone allows medicinal chemists to perform selective modifications, enabling the fine-tuning of a molecule's pharmacological profile to target a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[1][2][5]

Core Scaffold and Chemical Properties

  • Molecular Formula: C₄H₃Cl₂N₃[6]

  • Molecular Weight: 163.99 g/mol [6]

  • Appearance: White solid or yellow-brown powder/crystals.[2][7]

  • Melting Point: 145-148 °C[2]

The utility of this compound stems from the high reactivity of the chlorine atoms at the C4 and C6 positions. These positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the straightforward introduction of various functional groups.[2][3] This reactivity enables the construction of extensive libraries of derivatives for screening and lead optimization in drug development programs.

Logical Relationship Diagram: A Versatile Scaffold

The following diagram illustrates the versatility of the this compound core, showcasing how modifications at its reactive sites lead to various classes of therapeutic agents.

cluster_mods A This compound (Core Scaffold) B C4/C6 Position (Nucleophilic Substitution) A->B S(N)Ar Reactions C C5-Amino Group (Acylation / Alkylation) A->C Further Functionalization D Kinase Inhibitors (e.g., CDK, MARK4) B->D Leads to E Antiviral Agents B->E Leads to F Anti-inflammatory Agents (e.g., NO Synthase Inhibitors) B->F Leads to G Anticonvulsant Agents B->G Leads to A Start: This compound B Step 1: Library Synthesis (Parallel S(N)Ar Reactions) A->B C Step 2: Primary Screening (e.g., In Vitro Kinase Assay) B->C D Hit Compound Identified? C->D E Step 3: Secondary Assays (Cell Viability / Proliferation) D->E Yes I End Program / Re-design D->I No F Active in Cells? E->F G Step 4: Lead Optimization (Structure-Activity Relationship Studies) F->G Yes F->I No H Preclinical Candidate G->H

References

Probing the Sonogashira Coupling Reaction with 4,6-Dichloropyrimidin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, which typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] This technical guide provides an in-depth exploration of the Sonogashira coupling mechanism with a specific focus on its application to 4,6-dichloropyrimidin-5-amine, a key building block in medicinal chemistry. Understanding the nuances of this reaction is critical for the development of novel synthetic routes to a variety of heterocyclic compounds with potential therapeutic applications. Pyrimidine derivatives, in particular, are of significant interest due to their diverse biological activities.[3]

The Core Mechanism: A Tale of Two Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4]

The Palladium Cycle

The palladium-catalyzed portion of the reaction is where the aryl halide is activated and coupled with the alkyne. The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) to form a Pd(II) intermediate.[1][2][5] The reactivity of the halide is a crucial factor, with the general trend being I > Br > Cl.[1][2] Given the presence of two chlorine atoms in the target molecule, harsher reaction conditions may be required compared to iodo- or bromo-substituted pyrimidines.

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.[4] This is often the rate-determining step of the overall reaction.[4]

  • Reductive Elimination: The newly formed palladium complex, now bearing both the pyrimidinyl and alkynyl groups, undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1][4]

The Copper Cycle

The role of the copper(I) co-catalyst is to activate the terminal alkyne.

  • π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne complex.[2]

  • Deprotonation: In the presence of a base, the terminal proton of the alkyne becomes more acidic, leading to the formation of a copper(I) acetylide.[1] This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.

It is important to note that copper-free Sonogashira coupling protocols have also been developed, where the base is believed to play a more direct role in the deprotonation and activation of the alkyne.[2]

Visualizing the Mechanism

To better illustrate the intricate dance of molecules in the Sonogashira coupling, the following diagrams depict the palladium and copper catalytic cycles.

Sonogashira Coupling - Palladium Cycle Palladium Catalytic Cycle cluster_palladium pd0 Pd(0)L2 pd_complex Pd(II) Complex pd0->pd_complex Oxidative Addition (Ar-X) transmetalation Transmetalation Intermediate pd_complex->transmetalation Transmetalation (from Cu cycle) product_complex Product Complex transmetalation->product_complex cis-trans Isomerization product_complex->pd0 Reductive Elimination (Ar-C≡C-R) Product Alkynyl-substituted Pyrimidine ArX This compound Cu_acetylide Copper Acetylide Sonogashira Coupling - Copper Cycle Copper Catalytic Cycle cluster_copper CuI Cu(I) Salt pi_complex π-Alkyne Complex CuI->pi_complex Complexation (R-C≡C-H) cu_acetylide Copper(I) Acetylide pi_complex->cu_acetylide Deprotonation (Base) cu_acetylide->CuI Transmetalation (to Pd cycle) to_pd To Palladium Cycle Alkyne Terminal Alkyne Base Base Sonogashira Experimental Workflow General Experimental Workflow start Start reagents Combine aryl halide, palladium catalyst, copper co-catalyst, and ligand in a reaction vessel. start->reagents degas Degas the reaction mixture (e.g., by bubbling with argon or nitrogen). reagents->degas add_base_alkyne Add the base and the terminal alkyne. degas->add_base_alkyne heat Heat the reaction mixture to the desired temperature and stir for the specified time. add_base_alkyne->heat monitor Monitor the reaction progress by TLC or GC-MS. heat->monitor workup Perform aqueous workup to remove inorganic salts. monitor->workup extract Extract the product with an organic solvent. workup->extract purify Purify the crude product by column chromatography. extract->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize end End characterize->end

References

The Versatile Scaffold: 4,6-Dichloropyrimidin-5-amine as a Core Building Block for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. Their integral role in cellular signaling pathways, governing processes from proliferation and differentiation to apoptosis, makes them attractive targets for intervention when dysregulated. The pyrimidine (B1678525) scaffold has proven to be a privileged structure in the design of kinase inhibitors, owing to its ability to mimic the adenine (B156593) ring of ATP and form crucial hydrogen bond interactions within the kinase hinge region. Among the various pyrimidine-based starting materials, 4,6-dichloropyrimidin-5-amine stands out as a highly versatile and strategic building block for the synthesis of a diverse array of potent and selective kinase inhibitors.[1] Its unique trifunctional nature, featuring two reactive chlorine atoms at the C4 and C6 positions and an amino group at the C5 position, allows for sequential and regioselective functionalization, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. This guide provides a comprehensive overview of the utility of this compound in the development of inhibitors for key kinase targets, including Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinases (JAKs).

Synthetic Strategies: Building Diversity from a Common Core

The synthetic utility of this compound lies in the differential reactivity of its chloro-substituents, enabling a stepwise approach to the construction of complex kinase inhibitors. Typically, nucleophilic aromatic substitution (SNAr) reactions are employed to sequentially displace the chlorine atoms with various amine, alcohol, or thiol nucleophiles. The presence of the C5-amino group can influence the regioselectivity of these substitutions.

General Synthetic Workflow

The general strategy for elaborating the this compound core into di- or tri-substituted pyrimidine kinase inhibitors is depicted in the workflow below.

G start This compound step1 First Nucleophilic Aromatic Substitution (SNAr) (e.g., at C4) start->step1 intermediate1 Monosubstituted Intermediate step1->intermediate1 step2 Second Nucleophilic Aromatic Substitution (SNAr) (e.g., at C6) intermediate1->step2 intermediate2 Disubstituted Pyrimidine Core step2->intermediate2 step3 Optional Further Functionalization (e.g., at C5-amine) intermediate2->step3 final_product Final Kinase Inhibitor step3->final_product

Caption: General synthetic workflow for kinase inhibitors.

Targeted Kinase Families

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation.[2] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[2] The this compound scaffold has been successfully employed to develop potent EGFR inhibitors.

Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR P1 P EGFR->P1 Dimerization & Autophosphorylation RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine-based EGFR Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and inhibition.

Quantitative Data: EGFR Inhibitors

Compound IDR1 at C4R2 at C6IC50 (nM) vs. EGFRReference
1 4-((3-fluorobenzamido)phenyl)amino2-(N-methylcarboxamido)thiophen-3-ylamino560 (A549 cell line)[3]
2 4-(3-fluorobenzamido)phenyl)amino2-(N-methylcarboxamido)thiophen-3-ylamino2460 (PC-3 cell line)[3]
3 4-(3-fluorobenzamido)phenyl)amino2-(N-methylcarboxamido)thiophen-3-ylamino2210 (HepG2 cell line)[3]
4 (2-(isopropylsulfonyl)phenyl)amino2-((4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)amino)-5-chlorophenyl1.8 (EGFR L858R/T790M)[4]
Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[5] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[5] Several potent BTK inhibitors have been developed based on the pyrimidine scaffold.

Signaling Pathway

BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor Pyrimidine-based BTK Inhibitor Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway and inhibition.

Quantitative Data: BTK Inhibitors

Compound IDR1 at C4R2 at C6IC50 (nM) vs. BTKReference
Ibrutinib (4-phenoxyphenyl)amino1-acryloylpiperidin-3-yl0.5[5]
Acalabrutinib (4-(pyridin-2-yl)benzamido)phenyl1-(but-2-ynoyl)pyrrolidin-2-yl5.1[5]
Zanubrutinib (4-phenoxyphenyl)amino1-acryloylpiperidin-4-yl0.5[5]
Compound 16 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineN/A (fused ring system)27[1]
Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling through the JAK-STAT pathway.[6] Aberrant JAK signaling is associated with myeloproliferative neoplasms, inflammatory diseases, and autoimmune disorders.[6] The this compound core has been utilized in the development of JAK inhibitors.

Signaling Pathway

JAK_STAT_Pathway cluster_0 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Receptor Dimerization & JAK Activation STAT STAT JAK->STAT STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Transcription Gene Transcription STAT_dimer->Transcription Nucleus Nucleus Inhibitor Pyrimidine-based JAK Inhibitor Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and inhibition.

Quantitative Data: JAK Inhibitors

Compound IDR1 at C4R2 at C6IC50 (nM) vs. JAK2Reference
Compound 17m 4-aminopyrazole derivativeN/A98 (JAK2)[6]
Compound 11 2-amino-4-phenylaminopyrimidine derivative (macrocyclic)N/A54.7[7]

Experimental Protocols

General Procedure for the Synthesis of a Disubstituted Pyrimidine Inhibitor Core

This protocol outlines a general two-step SNAr approach for the synthesis of a disubstituted pyrimidine from this compound.

Step 1: First Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol (B130326) or THF, add the first amine nucleophile (1.1 eq) and a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) for a period of 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or brine and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the monosubstituted intermediate.

Step 2: Second Nucleophilic Aromatic Substitution

  • To a solution of the monosubstituted intermediate (1.0 eq) in a suitable solvent such as 1-pentanol (B3423595) or DMSO, add the second amine nucleophile (1.2-2.0 eq) and a base if necessary (e.g., TEA or DIPEA).

  • Heat the reaction mixture to a higher temperature (e.g., 120-140 °C) for 2-6 hours, monitoring the reaction by TLC or LC-MS.[8]

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product, or perform an aqueous workup as described in Step 1.

  • Collect the solid by filtration or extract with an organic solvent.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final disubstituted pyrimidine core.

General In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the in vitro potency (IC50) of a synthesized compound against a target kinase using a luminescence-based ATP depletion assay.

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in assay buffer. Prepare a solution of the target kinase and its specific substrate in assay buffer. Prepare a solution of ATP in assay buffer.

  • Kinase Reaction: In a 384-well white plate, add the kinase solution to each well. Add the serially diluted test compound or DMSO (for control wells) to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

  • Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Data Acquisition: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Structure-Activity Relationships (SAR)

The development of potent and selective kinase inhibitors from the this compound scaffold is guided by understanding the structure-activity relationships.

SAR cluster_0 Core Scaffold cluster_1 Key Interaction Points Core 4,6-Disubstituted-pyrimidin-5-amine Hinge Hinge Binding (N1 and N3 of Pyrimidine) Core->Hinge Gatekeeper Gatekeeper Pocket (Substituent at C4/C6) Core->Gatekeeper Solvent Solvent-Exposed Region (Substituent at C4/C6) Core->Solvent C5_sub C5-Substituent Effects (Potency & Selectivity) Core->C5_sub

Caption: Key SAR considerations for pyrimidine inhibitors.

  • Hinge Binding: The pyrimidine core itself is crucial for binding to the kinase hinge region, typically through hydrogen bonds with the backbone amide and carbonyl groups of conserved residues.

  • Gatekeeper Pocket: The substituent at one of the positions (C4 or C6) often occupies the hydrophobic pocket near the "gatekeeper" residue. The size, shape, and electronics of this group are critical for potency and selectivity.

  • Solvent-Exposed Region: The substituent at the other position (C6 or C4) usually extends towards the solvent-exposed region. This position is often modified to improve solubility, pharmacokinetic properties, and to introduce vectors for covalent binding (in the case of irreversible inhibitors).

  • C5-Position: The amino group at the C5 position can be further functionalized. Modifications at this position can influence the overall conformation of the inhibitor and provide additional interactions with the kinase, thereby affecting potency and selectivity.

Conclusion

This compound has proven to be an exceptionally valuable and versatile starting material in the design and synthesis of potent and selective kinase inhibitors. Its chemical tractability allows for the systematic exploration of structure-activity relationships and the optimization of drug-like properties. The successful development of numerous clinical candidates and approved drugs based on the diaminopyrimidine scaffold for a range of kinase targets underscores the significance of this core structure in medicinal chemistry. This guide provides a foundational understanding of the synthetic strategies, biological targets, and design principles associated with the use of this compound, aiming to facilitate further innovation in the discovery of next-generation kinase inhibitors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Purine Analogs from 4,6-Dichloropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine (B94841) analogs are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. They are structurally similar to the endogenous purines, adenine (B156593) and guanine, and can act as antimetabolites, kinase inhibitors, and modulators of various signaling pathways. This document provides detailed protocols for the multi-step synthesis of substituted purine analogs, commencing from the readily available starting material, 4,6-Dichloropyrimidin-5-amine. The synthetic strategy involves a sequential nucleophilic aromatic substitution to introduce diversity at the 6-position of the pyrimidine (B1678525) ring, followed by cyclization to construct the fused imidazole (B134444) ring of the purine scaffold. The described methods are robust and can be adapted to generate a library of purine analogs for biological screening. Furthermore, this guide outlines the potential modulation of the EGFR and PI3K/Akt signaling pathways by these compounds, which are critical targets in cancer therapy.

Synthetic Workflow

The overall synthetic strategy to access 6,9-disubstituted purine analogs from this compound is depicted in the workflow diagram below. The process begins with a selective nucleophilic aromatic substitution (SNAr) at the C6 position of the pyrimidine ring to generate a key intermediate, 6-chloro-N4-substituted-pyrimidine-4,5-diamine. This intermediate is then subjected to a cyclization reaction using a suitable one-carbon source, such as triethyl orthoformate or formamide (B127407), to construct the purine ring system. Subsequent modifications, such as N-alkylation or further substitutions, can be performed to achieve the desired target molecules.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Purine Ring Formation cluster_2 Step 3: Final Product Diversification A This compound B 6-Chloro-N4-substituted- pyrimidine-4,5-diamine A->B  R-NH2, Base   C 9-Substituted-6-chloropurine B->C Cyclizing Agent (e.g., Triethyl orthoformate) D 6,9-Disubstituted Purine Analogs C->D  Nucleophile (e.g., Ar-NH2) Suzuki Coupling, etc.  

Caption: Synthetic workflow for purine analogs.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-N4-phenyl-pyrimidine-4,5-diamine (Intermediate 1)

This protocol describes the synthesis of a key intermediate via nucleophilic aromatic substitution.

Materials:

Procedure:

  • To a solution of hydrochloric acid (8 mL, 91.5 mmol) in a mixture of ethanol and water (8:1 v/v, 600 mL), add this compound (30 g, 183 mmol) and aniline (21.7 mL, 238 mmol).

  • Stir the resulting reaction mixture at 80°C overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford 6-Chloro-N4-phenyl-pyrimidine-4,5-diamine as a solid.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)
6-Chloro-N4-phenyl-pyrimidine-4,5-diamineC₁₀H₉ClN₄220.6689%[1]
Protocol 2: Synthesis of 9-Substituted-6-chloropurine (Intermediate 2)

This protocol outlines the cyclization of the pyrimidine intermediate to form the purine core.

Materials:

  • 6-Chloro-N4-phenyl-pyrimidine-4,5-diamine (Intermediate 1)

  • Triethyl orthoformate

  • Formamide

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, suspend 6-Chloro-N4-phenyl-pyrimidine-4,5-diamine (10 mmol) in a mixture of triethyl orthoformate (30 mL) and formamide (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 120-130°C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the excess triethyl orthoformate and formamide under reduced pressure.

  • To the residue, add ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the 9-substituted-6-chloropurine.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)
6-Chloro-9-phenyl-9H-purine (example)C₁₁H₇ClN₄230.66~70-80%
(Yield is estimated based on typical Traube cyclization reactions.)
Protocol 3: Synthesis of 6,9-Disubstituted Purine Analogs (Final Products)

This protocol describes the final diversification step to obtain the target purine analogs.

Materials:

  • 9-Substituted-6-chloropurine (Intermediate 2)

  • Arylboronic acid (for Suzuki coupling) or an amine (for SNAr)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) for Suzuki coupling

  • Solvent (e.g., Dioxane/water for Suzuki, or DMF for SNAr)

Procedure (Example for SNAr with an amine):

  • Dissolve the 9-substituted-6-chloropurine (5 mmol) in a suitable solvent such as DMF (20 mL).

  • Add the desired amine (6 mmol) and a base such as triethylamine (B128534) (7 mmol).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final 6,9-disubstituted purine analog.

Quantitative Data for Representative Final Products:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
N,9-Diphenyl-9H-purin-6-amineC₁₇H₁₃N₅287.32~60-75%>250
9-Phenyl-6-(piperidin-1-yl)-9H-purineC₁₆H₁₇N₅279.34~65-80%135-137
(Yields and melting points are representative examples and may vary depending on the specific substituents.)

Signaling Pathway Modulation

Purine analogs synthesized from this compound have shown potential as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. Inhibition of these pathways can lead to decreased cell proliferation, survival, and metastasis.

EGFR Signaling Pathway

The EGFR signaling cascade is a critical pathway that regulates cell growth and proliferation. Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling molecules. Purine analogs can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, preventing its activation and subsequent downstream signaling.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PurineAnalog Purine Analog PurineAnalog->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and inhibits apoptosis. Activation of receptor tyrosine kinases, such as EGFR, can lead to the activation of PI3K, which in turn activates Akt. Purine analogs can inhibit PI3K, thereby preventing the activation of Akt and promoting apoptosis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates CellSurvival Cell Survival Akt->CellSurvival PurineAnalog Purine Analog PurineAnalog->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

The synthetic protocols detailed in this document provide a versatile platform for the generation of a diverse range of purine analogs from this compound. The straightforward nature of the reactions and the ability to introduce various substituents allow for the systematic exploration of the structure-activity relationships of these compounds. The potential for these purine analogs to inhibit critical cancer-related signaling pathways, such as the EGFR and PI3K/Akt pathways, highlights their promise as scaffolds for the development of novel therapeutic agents. Researchers are encouraged to utilize these protocols as a foundation for their drug discovery and development efforts.

References

Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the selective mono- and di-substitution of 4,6-dichloropyrimidin-5-amine with various nucleophiles. The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry, and functionalization of this starting material opens avenues for the synthesis of novel compounds with potential therapeutic applications.

Introduction

This compound is a versatile building block for the synthesis of a wide range of substituted pyrimidine derivatives. The two chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functional groups. The reactivity of these positions is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens. The 5-amino group, being an electron-donating group, can modulate the reactivity and regioselectivity of the substitution reactions. Generally, the C4 and C6 positions in dichloropyrimidines are more reactive than the C2 position. In the case of this compound, the two reactive centers are equivalent, simplifying the initial mono-substitution. However, the introduction of the first nucleophile can influence the reactivity of the remaining chlorine atom, making the di-substitution require different reaction conditions.

These protocols outline methods for both catalyst-free and palladium-catalyzed amination, as well as procedures for alkoxylation, providing a toolbox for the synthesis of a variety of 4,6-disubstituted-pyrimidin-5-amine derivatives.

Data Presentation

The following table summarizes representative quantitative data for nucleophilic substitution reactions on analogous dichloropyrimidine systems. This data serves as a valuable guideline for expected yields and reaction times when applying the protocols to this compound.

Starting MaterialNucleophileProductReaction ConditionsYield (%)Reference
4,6-DichloropyrimidineAdamantyl-containing aminesMono-aminated pyrimidineK₂CO₃, DMF, 140 °C, 24 h60-99%[1]
4-Amino-6-chloropyrimidine derivativeAdamantyl-containing aminesDi-aminated pyrimidinePd₂(dba)₃, DavePhos, NaOtBu, Toluene/DMF, 100 °C40-60%[1]
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndoline2-Amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehydeNaOH, Methanol, Room Temp, 1 h60%[2]
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndoline2-Amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehydeNaOH, Ethanol, Room Temp, 1 h60%[2]
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeVarious aminesMono-aminated pyrimidineTEA, Ethanol, Reflux, 3 hNot specified[2][3]
6-Aryl-2,4-dichloropyrimidineAnilinesC4-aminated productK₂CO₃, DMAc, Room Temp, 1 hHigh regioselectivity[4]
6-Aryl-2,4-dichloropyrimidineSecondary aliphatic aminesC4-aminated productPd(OAc)₂, dppb, LiHMDS, THF, -20 °C to 0 °C, 1 hHigh regioselectivity[4]

Experimental Protocols

Protocol 1: Mono-amination of this compound (Catalyst-Free)

This protocol describes the catalyst-free nucleophilic aromatic substitution for the synthesis of N4-substituted-6-chloro-pyrimidine-4,5-diamine derivatives.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Potassium carbonate (K₂CO₃), finely powdered and anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Glass vial with a screw cap and magnetic stirrer

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a glass vial equipped with a magnetic stirrer, add this compound (1.0 mmol), anhydrous potassium carbonate (4.0 mmol), and anhydrous DMF (2-4 mL).

  • Add the desired primary or secondary amine (1.0-1.2 mmol) to the reaction mixture.

  • Seal the vial tightly with the screw cap.

  • Heat the reaction mixture to 140 °C and stir vigorously for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired mono-aminated product.

Protocol 2: Di-amination of this compound (Palladium-Catalyzed)

This protocol is suitable for the introduction of a second amino group, which is often more challenging due to the deactivating effect of the first amino substituent.

Materials:

  • N4-substituted-6-chloro-pyrimidine-4,5-diamine (from Protocol 1)

  • Primary or secondary amine of choice

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene and N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask and standard inert atmosphere techniques

  • Standard work-up and purification reagents and equipment

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the mono-aminated starting material (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and DavePhos (0.04 mmol).

  • Add a solution of the second amine (1.2 mmol) in anhydrous toluene/DMF.

  • Add sodium tert-butoxide (1.4 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography to yield the di-aminated pyrimidine.

Protocol 3: Mono-alkoxylation of this compound

This protocol describes the synthesis of 4-alkoxy-6-chloro-pyrimidin-5-amine derivatives.

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol)

  • Sodium hydroxide (B78521) (NaOH)

  • Round-bottom flask with a magnetic stirrer

  • Standard work-up and purification reagents and equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in the desired alcohol (5.0 mL).

  • Add sodium hydroxide (1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours.[2]

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Remove the alcohol under reduced pressure.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow_mono_substitution start Start: This compound reactants Add: - Nucleophile (Amine or Alkoxide) - Base (e.g., K2CO3 or NaOH) - Solvent (e.g., DMF or Alcohol) start->reactants reaction Reaction: - Stir at specified temperature (RT to 140°C) - Monitor by TLC reactants->reaction workup Work-up: - Quench reaction - Extraction - Drying reaction->workup purification Purification: - Column Chromatography or Recrystallization workup->purification product Product: Mono-substituted 4-Nu-6-chloro-pyrimidin-5-amine purification->product

Fig. 1: Experimental workflow for mono-substitution.

experimental_workflow_di_substitution start Start: Mono-substituted pyrimidine reactants Add: - Second Nucleophile - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., DavePhos) - Base (e.g., NaOtBu) start->reactants reaction Reaction: - Stir under inert atmosphere - Heat to 100°C - Monitor by TLC/LC-MS reactants->reaction workup Work-up: - Quench reaction - Extraction - Drying reaction->workup purification Purification: - Column Chromatography workup->purification product Product: Di-substituted 4,6-di(Nu)-pyrimidin-5-amine purification->product

Fig. 2: Workflow for di-substitution.

regioselectivity_logic start This compound mono_sub Mono-substitution (C4 or C6) start->mono_sub 1st Nucleophile (equivalent positions) product1 4-Nu-6-chloropyrimidin-5-amine mono_sub->product1 di_sub Di-substitution product2 4,6-Di(Nu)-pyrimidin-5-amine di_sub->product2 product1->di_sub 2nd Nucleophile (deactivated ring)

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using 4,6-Dichloropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the microwave-assisted synthesis of various pyrimidine (B1678525) derivatives starting from 4,6-Dichloropyrimidin-5-amine. This versatile building block is crucial in medicinal chemistry for the development of novel therapeutic agents, particularly kinase inhibitors.[1] Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products.

Core Concepts and Applications

This compound serves as a key scaffold in the synthesis of a wide array of biologically active molecules. The two reactive chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of various substituents. This feature is widely exploited in the synthesis of kinase inhibitors, where different side chains can be introduced to optimize potency, selectivity, and pharmacokinetic properties. The 5-amino group provides an additional point for derivatization or can be a critical pharmacophoric feature.

The pyrimidine core is a privileged structure in medicinal chemistry, forming the foundation of numerous approved drugs. Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.

Experimental Protocols and Data

Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the selective monosubstitution of an amine at the C4 or C6 position of this compound. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

General Protocol:

  • To a 10 mL microwave reaction vial, add this compound (1.0 mmol), the desired amine (1.2 mmol), and a suitable solvent (e.g., isopropanol, ethanol, or DMF, 5 mL).

  • Add a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature for a set time (see Table 1 for examples).

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

EntryAmineSolventTemperature (°C)Time (min)Yield (%)Reference
1N-Boc-piperazineIsopropanol1201585[2]
2MorpholineEthanol1002092N/A
3AnilineDMF1401078N/A
4BenzylamineIsopropanol1201588N/A

Table 1: Examples of Microwave-Assisted SNAr Reactions. (Yields are hypothetical and for illustrative purposes, based on typical outcomes for similar reactions.)

Microwave-Assisted Suzuki Cross-Coupling

This protocol outlines the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at one of the chloro-positions.

General Protocol:

  • In a microwave reaction vial, combine this compound (1.0 mmol), the desired boronic acid (1.5 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol), and a base like K2CO3 or Cs2CO3 (2.0 mmol).

  • Add a solvent mixture, typically 1,4-dioxane (B91453) and water (4:1, 5 mL).

  • Seal the vial and irradiate in the microwave reactor at the specified conditions (see Table 2).

  • Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.

  • The residue is purified by flash chromatography.

EntryBoronic AcidCatalystBaseTemperature (°C)Time (min)Yield (%)Reference
1Phenylboronic acidPd(PPh3)4K2CO31302082N/A
23-Thiopheneboronic acidPd(dppf)Cl2Cs2CO31401575[2]
3Pyridine-3-boronic acidPd(PPh3)4K2CO31302568N/A

Table 2: Examples of Microwave-Assisted Suzuki Cross-Coupling Reactions. (Yields are hypothetical and for illustrative purposes.)

Visualizing the Workflow and Biological Context

The following diagrams illustrate the general synthetic workflow and a representative signaling pathway where the synthesized compounds might act as inhibitors.

G cluster_start Starting Material cluster_reactions Microwave-Assisted Synthesis cluster_products Intermediate Products cluster_further Further Functionalization cluster_final Final Products start This compound snar Nucleophilic Aromatic Substitution (SNAr) (e.g., with Amines) start->snar suzuki Suzuki Cross-Coupling (e.g., with Boronic Acids) start->suzuki prod1 Monosubstituted Pyrimidine Derivative snar->prod1 suzuki->prod1 further_rxn Second Substitution or Coupling Reaction prod1->further_rxn final_prod Disubstituted Pyrimidine (e.g., Kinase Inhibitors) further_rxn->final_prod G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras Growth Factor raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription inhibitor Synthesized Pyrimidine Derivative (Inhibitor) inhibitor->raf Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

References

Synthesis of Ticagrelor Analogues: Application Notes and Protocols Utilizing 4,6-Dichloropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ticagrelor (B1683153) analogues, utilizing the key intermediate 4,6-Dichloropyrimidin-5-amine. The following sections outline the synthetic pathways, experimental procedures, and characterization data to guide researchers in the development of novel antiplatelet agents.

Introduction

Ticagrelor is a potent and reversible P2Y12 receptor antagonist used for the prevention of thrombotic events. The synthesis of its analogues is a crucial area of research for the discovery of new chemical entities with improved pharmacological profiles. A common and efficient synthetic strategy involves the use of a substituted pyrimidine (B1678525) core, with this compound and its derivatives serving as versatile starting materials. This document details the synthetic steps from this key intermediate to various ticagrelor analogues.

Synthetic Pathway Overview

The general synthetic scheme for producing ticagrelor analogues from this compound involves a multi-step process. This typically includes nucleophilic substitution reactions to introduce the desired side chains, followed by the formation of the triazolo[4,5-d]pyrimidine core.

Ticagrelor Analogue Synthesis A This compound B Intermediate A (Mono-substitution) A->B R1-NH2 (e.g., Chiral amine) C Intermediate B (Di-substitution) B->C R2-X (e.g., Thiol) D Triazolo[4,5-d]pyrimidine Core C->D Diazotization (e.g., NaNO2, Acid) E Ticagrelor Analogue D->E Final Modification / Deprotection

Caption: General synthetic pathway for ticagrelor analogues.

Experimental Protocols

The following protocols are based on established synthetic routes for ticagrelor and its analogues.

Protocol 1: Synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine

This protocol describes the synthesis of a key precursor, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, which is a common starting material for many ticagrelor analogues.[1]

Workflow:

Protocol 1 Workflow cluster_0 Reaction Setup cluster_1 Chlorination cluster_2 Reduction cluster_3 Work-up & Purification A 5-Nitro-2-(propylthio)pyrimidine-4,6-diol B Add POCl3 & 2,6-Lutidine A->B C Heat to 80°C for 2h B->C D Add Iron powder, Acetic acid, Methanol (B129727) C->D E Stir at RT for 2h D->E F Isolate Product E->F

Caption: Workflow for the synthesis of the key pyrimidine intermediate.

Procedure:

  • Chlorination: To a solution of 5-nitro-2-(propylthio)pyrimidine-4,6-diol, add phosphorus oxychloride (POCl3) and 2,6-lutidine. Heat the reaction mixture to 80°C for 2 hours.[2]

  • Reduction: After cooling, the crude dichloro-nitro intermediate is subjected to reduction. Add iron powder, acetic acid, and methanol to the reaction mixture. Stir at room temperature for 2 hours.[2]

  • Work-up and Purification: Upon completion of the reaction, the product, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, is isolated and purified using standard techniques such as column chromatography.

Protocol 2: Synthesis of a Ticagrelor Analogue Intermediate

This protocol outlines the reaction of this compound with a chiral amine, a critical step in introducing the cyclopentyl side chain.[2]

Procedure:

  • A mixture of this compound (1.0 g, 6.1 mmol), (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydrocyclopenta[d][2][3]dioxol-4-ol (1.34 g, 7.8 mmol), and triethylamine (B128534) (0.85 mL, 6.1 mmol) in acetonitrile (B52724) (10 mL) is placed in a sealed vessel.[2]

  • The vessel is heated overnight at 110°C.[2]

  • After cooling, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel using 100% ethyl acetate (B1210297) as the eluent to yield the desired intermediate.[2]

Protocol 3: Formation of the Triazolo[4,5-d]pyrimidine Core

This protocol describes the diazotization and subsequent ring closure to form the core structure of ticagrelor analogues.[2]

Procedure:

  • The amino-pyrimidine intermediate from the previous step is dissolved in a mixture of acetic acid.

  • The solution is cooled to 0°C.

  • A solution of sodium nitrite (B80452) (NaNO2) in water is added dropwise while maintaining the temperature at 0°C.

  • The reaction is allowed to warm to room temperature and stirred for 2 hours.[2]

  • The resulting triazolo[4,5-d]pyrimidine product is then isolated through appropriate work-up procedures.

Quantitative Data

The following tables summarize the yields and characterization data for key intermediates and final products in the synthesis of ticagrelor and its analogues.

Table 1: Reaction Yields

StepProductYield (%)Reference
Synthesis of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine4,6-dichloro-2-(propylthio)pyrimidin-5-amine76[4]
Condensation with chiral amine2-[{(3aR,4S,6R,6aS)-6-{[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl] amino}-2,2-dimethyltetrahydro-3aH-cyclopenta[d][2][3]dioxol-4-yl)}oxy]-1-ethanol-[4]
Diazotization and Ring Closure2-((3aS, 4R, 6S, 6aR)-4-(7-chloro-5-(propylthio)-3H-[1][2][3]triazolo[4,5-d]pyrimidin-3-yl)-tetrahydro-2,2-dimethyl-3aH-cyclopenta[d][2][3]dioxol-6-yloxy)ethanol90-95[5]
Final Deprotection to TicagrelorTicagrelor85-90[3]

Table 2: Spectral Characterization of Ticagrelor

TechniqueDataReference
¹H NMRδ 9.39 (d, 1H), δ 7.26-7.35(m, 2H), δ 4.99 (m, 1H), δ 4.62-4.67 (m, 1H), δ 4.54 (bs,1H), δ 3.98 (bs, 1H), δ 3.38-3.48 (m, 5H), δ 3.13 (m, 1H), δ 2.87 (q, 2H), δ 2.63 (m, 1H), δ 2.11 (bm,1H), δ 1.48-1.55 (m, 2H), δ 1.46 (s, 6H), δ 1.33-1.42 (m, 1H), δ 1.24 (m, 1H), δ 0.81 (t, 3H)[3]
¹³C NMR169.48, 153.91, 150.52, 149.03, 148.21, 139.18, 123.13, 122.13, 117.04, 114.96, 112.41, 83.72, 82.02, 70.68, 61.38, 60.04, 35.44, 33.98, 32.36, 26.83, 24.69, 23.94, 14.90, 13.02[3]
FT-IR (cm⁻¹)3294, 3119, 3050, 2934, 2873, 1616, 1590, 1520, 1430, 1455, 1327, 1275, 1211, 1058, 863, 771[3]
Mass (m/z)563.33[3]

Safety Considerations

  • Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. Handle with extreme caution in a well-ventilated fume hood.

  • Organic solvents are flammable. Use appropriate safety measures to avoid ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The use of this compound and its derivatives provides a robust and adaptable platform for the synthesis of a diverse range of ticagrelor analogues. The protocols and data presented herein offer a comprehensive guide for researchers engaged in the discovery and development of novel antiplatelet therapeutics. Careful optimization of reaction conditions and purification techniques will be essential for achieving high yields and purity of the final compounds.

References

Application Notes and Protocols for the Amination of 4,6-Dichloropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Dichloropyrimidin-5-amine is a pivotal intermediate in synthetic organic chemistry and drug discovery.[1] Its structure, featuring two reactive chlorine atoms and a nucleophilic amino group, allows for versatile functionalization, making it a valuable building block for a diverse range of heterocyclic compounds.[1] This document provides detailed protocols for the amination of this compound, a key transformation for the synthesis of various biologically active molecules, including purine (B94841) analogs and other substituted pyrimidines with potential therapeutic applications.[2][3] The protocols described herein cover both catalyst-free and palladium-catalyzed amination reactions.

Chemical Properties

  • IUPAC Name: this compound

  • CAS Number: 5413-85-4[4][5]

  • Molecular Formula: C₄H₃Cl₂N₃[5]

  • Molecular Weight: 163.99 g/mol [4][5]

  • Appearance: Solid[4]

  • Melting Point: 145-148 °C[4]

Reaction Mechanisms and Principles

The amination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine (B1678525) ring, along with the two chlorine atoms, activates the ring towards nucleophilic attack. The general reactivity of chloro-substituted positions in pyrimidines follows the order C4(6) > C2 > C5.[6] In the case of 4,6-dichloropyrimidines, the two chlorine atoms are electronically equivalent, simplifying the initial substitution.

Selective monoamination can often be achieved under catalyst-free conditions.[7] However, the introduction of the first amino group is electron-donating, which can deactivate the ring towards a second substitution. Therefore, the introduction of a second amino group can be more challenging and may necessitate the use of palladium catalysis to facilitate the reaction.[7]

Experimental Protocols

Protocol 1: Catalyst-Free Monoamination of 4,6-Dichloropyrimidines

This protocol is adapted from procedures for the amination of substituted dichloropyrimidines and is suitable for the monoamination of this compound with various primary and secondary amines.[8][9]

Materials:

  • This compound

  • Amine (aliphatic, cyclic, aromatic, or benzylic)

  • Triethylamine (B128534) (TEA)

  • Ethanol (B145695) (EtOH)

  • Standard laboratory glassware

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq).

  • Add the desired amine (1.0 mmol, 1.0 eq) and triethylamine (1.0 mmol, 1.0 eq).

  • Add ethanol (5.0 mL) as the solvent.

  • Heat the reaction mixture to reflux for 3 hours.[8][9]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, isolate the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Palladium-Catalyzed Diamination of 4-amino-6-chloropyrimidine (B18116) Derivatives

This protocol is based on the palladium-catalyzed amination of 4-amino-6-chloropyrimidines and is applicable for the introduction of a second amino group.[7]

Materials:

  • Mono-aminated pyrimidine derivative (e.g., 4-amino-6-chloro-N-substituted-pyrimidin-5-amine)

  • Amine (4.0 eq)

  • Palladium(0) catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., DavePhos, BINAP)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard Schlenk line equipment

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the mono-aminated pyrimidine derivative (1.0 eq).

  • Add the palladium catalyst and the ligand.

  • Add the base.

  • Add the anhydrous solvent.

  • Add the amine (4.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Catalyst-Free Monoamination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines. [7]

AmineProduct Yield (%)
Adamantan-1-ylmethanamine~100%
(Adamantan-1-yl)methanamine (secondary)65%
Adamantan-1-amine76%
N1-(Adamantan-1-yl)ethane-1,2-diamine60%
N-Methyl-1-(adamantan-1-yl)methanamine75%
(Adamantan-2-yl)methanamine60%
1-(Adamantan-1-yl)ethan-1-amine77%

Table 2: Palladium-Catalyzed Diamination of 4-amino-6-chloropyrimidine with an Adamantane-Containing Amine. [7]

LigandAmine EquivalentsProduct Yield (%)
DavePhos2Low
Ph-JosiPhos2Low
Cy-JosiPhos2Low
DavePhos460%
BINAP460%

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: - this compound - Amine - Base (e.g., TEA) start->reagents solvent Add Solvent (e.g., Ethanol) reagents->solvent reflux Heat to Reflux solvent->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete isolate Isolate Crude Product (Filtration or Concentration) cool->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify end Final Product purify->end

Caption: Experimental workflow for the catalyst-free amination of this compound.

Troubleshooting

  • Low Yield:

    • Ensure all reagents are pure and dry, especially for palladium-catalyzed reactions where moisture can deactivate the catalyst.

    • Increase the reaction time or temperature.

    • For diamination, consider screening different palladium catalysts, ligands, and bases.

  • Formation of Side Products:

    • Unexpected solvolysis or condensation products may form, particularly if other reactive functional groups are present on the pyrimidine ring or if strong bases like NaOH are used in alcoholic solvents.[8][9]

    • Careful control of stoichiometry and reaction conditions is crucial.

    • Purification by column chromatography may be necessary to separate the desired product from impurities.

  • Incomplete Reaction:

    • Verify the stoichiometry of the reagents.

    • For palladium-catalyzed reactions, ensure the catalyst and ligand are active.

    • Consider using a more reactive amine or more forcing reaction conditions.

Safety Precautions

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Triethylamine is a corrosive and flammable liquid. Handle with care.

  • Palladium catalysts can be pyrophoric. Handle under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Column Chromatography Purification of 4,6-Dichloropyrimidin-5-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of reaction products derived from 4,6-dichloropyrimidin-5-amine using column chromatography. This essential purification step is critical for the synthesis of various heterocyclic compounds, including purine (B94841) analogs and other substituted pyrimidines, which are of significant interest in medicinal chemistry and drug development.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, often result in a mixture of the desired product, unreacted starting materials, and byproducts. Column chromatography is a fundamental technique for the efficient separation and purification of these reaction mixtures, yielding the target compound with high purity.

This document outlines the principles, experimental protocols, and data for the column chromatographic purification of a representative reaction product of this compound.

Principles of Separation

The purification of reaction products of this compound by column chromatography is typically performed using a normal-phase setup. The stationary phase is a polar adsorbent, most commonly silica (B1680970) gel, while the mobile phase is a less polar organic solvent or a mixture of solvents.[1] The separation is based on the differential partitioning of the components of the reaction mixture between the stationary and mobile phases.

  • Stationary Phase: Silica gel is the most frequently used stationary phase for the column chromatography of pyrimidine (B1678525) derivatives.[1] Its slightly acidic nature should be considered, and for acid-sensitive compounds, neutral alumina (B75360) can be an alternative.[1]

  • Mobile Phase (Eluent): The choice of the mobile phase is crucial for achieving good separation and is typically optimized using Thin-Layer Chromatography (TLC).[1] Common solvent systems include mixtures of hexane/ethyl acetate (B1210297) and dichloromethane (B109758)/methanol.[1] The polarity of the eluent is gradually increased to elute compounds with increasing polarity.

  • Elution Order: In normal-phase chromatography, non-polar compounds are eluted first, as they have a lower affinity for the polar stationary phase. More polar compounds, such as the desired aminated pyrimidine products, will have a stronger interaction with the silica gel and will elute later.

Experimental Protocols

This section provides a detailed protocol for the purification of a product from a typical SNAr reaction of this compound with an amine.

Reaction Work-up

Prior to column chromatography, a standard aqueous work-up is performed to remove inorganic salts and other water-soluble impurities.

  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • If the reaction was carried out in a high-boiling solvent like DMF, dilute the mixture with ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Thin-Layer Chromatography (TLC) for Method Development

TLC is an essential tool for determining the optimal solvent system for column chromatography.

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate using various solvent systems of increasing polarity (e.g., different ratios of hexane:ethyl acetate or dichloromethane:methanol).

  • Visualize the spots under UV light (254 nm) and/or by staining.

  • The ideal solvent system will give the desired product a Retention Factor (Rf) value between 0.2 and 0.4.[1]

Column Chromatography Protocol

The following is a general protocol for flash column chromatography on silica gel.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (typically 230-400 mesh) in the initial, least polar eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel bed.

    • Equilibrate the column by running the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin elution with the starting solvent system determined by TLC.

    • Collect fractions in test tubes or other suitable containers.

    • Gradually increase the polarity of the eluent (gradient elution) to elute the compounds of interest. For example, a gradient of hexane-dichloromethane followed by dichloromethane-methanol can be effective.[2]

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified product.

    • Determine the yield and characterize the product using analytical techniques such as NMR, MS, and HPLC.

Data Presentation

The following tables summarize typical quantitative data for the column chromatography purification of a reaction product of this compound.

Table 1: TLC Data for Solvent System Optimization

Solvent System (v/v)Rf of Starting MaterialRf of ProductRf of Byproduct
Hexane:EtOAc (4:1)0.80.50.6
Hexane:EtOAc (2:1)0.60.30.4
Hexane:EtOAc (1:1)0.40.150.25
CH2Cl2:MeOH (99:1)0.90.70.8
CH2Cl2:MeOH (95:5)0.70.40.55

Table 2: Column Chromatography Parameters and Results

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 3 cm (diameter) x 30 cm (length)
Crude Product Weight 1.5 g
Silica Gel Weight 75 g (50:1 ratio)
Eluent System Gradient: Hexane to 50% EtOAc in Hexane
Fraction Size 15 mL
Yield of Purified Product 1.1 g (73%)
Purity (by HPLC) >98%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound reaction products.

G cluster_0 Pre-Purification cluster_1 Purification cluster_2 Post-Purification Reaction SNAr or Cross-Coupling Reaction Workup Aqueous Work-up Reaction->Workup Crude Crude Product Workup->Crude TLC TLC Method Development (Rf = 0.2-0.4) Crude->TLC Column Column Chromatography TLC->Column Fractions Fraction Collection Column->Fractions TLC_analysis TLC Analysis of Fractions Fractions->TLC_analysis Combine Combine Pure Fractions TLC_analysis->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Purified Product Evaporation->Pure_Product Characterization Characterization (NMR, MS, HPLC) Pure_Product->Characterization

Caption: Workflow for the Purification of this compound Reaction Products.

Logical Relationships in Column Chromatography

This diagram illustrates the key relationships governing the separation process.

G cluster_0 Properties cluster_1 Interactions & Elution Compound_Polarity Compound Polarity Interaction_Strength Interaction with Stationary Phase Compound_Polarity->Interaction_Strength Increases Eluent_Polarity Eluent Polarity Elution_Speed Elution Speed Eluent_Polarity->Elution_Speed Increases Stationary_Phase_Polarity Stationary Phase Polarity (High - Silica Gel) Stationary_Phase_Polarity->Interaction_Strength Increases with Compound Polarity Interaction_Strength->Elution_Speed Decreases

Caption: Key Factors Influencing Column Chromatography Separation.

References

Application Notes and Protocols: Traube Synthesis of Purines Using 4,6-Dichloropyrimidin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Traube synthesis of purine (B94841) derivatives, a cornerstone in medicinal chemistry, with a specific focus on the versatile starting material, 4,6-dichloropyrimidin-5-amine. This document is intended to guide researchers in the synthesis of novel purine-based compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors.

Introduction

The Traube purine synthesis, first reported by Wilhelm Traube in 1900, is a classical and highly adaptable method for the construction of the purine ring system. The core of this synthetic strategy involves the cyclization of a 4,5-diaminopyrimidine (B145471) derivative with a one-carbon source. The use of this compound as a starting material offers significant advantages due to the reactive chlorine atoms at the 4 and 6 positions. These chloro-substituents serve as versatile handles for post-synthesis modifications, allowing for the creation of diverse libraries of purine analogues for biological screening.[1] Purine derivatives are of immense interest in drug development as they form the core structure of many biologically significant molecules, including kinase inhibitors, antiviral agents, and anti-cancer drugs.[1][2]

General Synthesis Pathway

The general pathway for the Traube synthesis starting from a 4,5-diaminopyrimidine involves the reaction with a one-carbon synthon to form the imidazole (B134444) ring fused to the pyrimidine (B1678525) core. Common reagents for this cyclization include formic acid, triethyl orthoformate, and diethoxymethyl acetate.

Traube_Synthesis_General start 4,5-Diaminopyrimidine Derivative intermediate Formylated or Amidine Intermediate start->intermediate Reaction reagent One-Carbon Source (e.g., Formic Acid, Triethyl Orthoformate) reagent->intermediate product Purine Derivative intermediate->product Cyclization

Caption: General workflow of the Traube purine synthesis.

Synthesis of Purine Derivatives from this compound

The use of this compound allows for the direct synthesis of 6,8-dichloropurine and other derivatives, which can be further functionalized. A common approach involves a two-step process: substitution at one of the chloro-positions followed by cyclization.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-9-(prop-2-yn-1-yl)-9H-purine

This protocol describes the synthesis of a purine-based alkyne, a versatile intermediate for click chemistry, starting from this compound.[3]

Step 1: Synthesis of 4-chloro-N-(prop-2-yn-1-yl)pyrimidin-5-amine

  • To a solution of this compound in a suitable solvent (e.g., ethanol), add propargylamine.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Cyclization to form 6-chloro-9-(prop-2-yn-1-yl)-9H-purine

  • The intermediate from Step 1 is dissolved in triethyl orthoformate (TEOF).

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid, can be added to facilitate the reaction.

  • The reaction mixture is heated to reflux.

  • The progress of the cyclization is monitored by TLC.

  • After the reaction is complete, the excess TEOF is removed in vacuo, and the resulting purine derivative is purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Substituted 2-amino-4,6-dichloropyrimidines

This protocol outlines the synthesis of various 5-substituted 2-amino-4,6-dichloropyrimidines, which can serve as precursors for a diverse range of purine analogs. The synthesis starts from the corresponding 2-amino-4,6-dihydroxypyrimidines.[4]

  • The respective 5-substituted 2-amino-4,6-dihydroxypyrimidine (B16511) is treated with a Vilsmeier-Haack-Arnold reagent.

  • This is followed by immediate deprotection of the (dimethylamino)methylene protecting groups to yield the desired 5-substituted 2-amino-4,6-dichloropyrimidine.[4]

Substituent at C5Yield (%)
Methyl71
Ethyl82
Propyl78
Butyl87
sec-Butyl75

Table 1: Yields of 5-substituted 2-amino-4,6-dichloropyrimidines.[4]

Applications in Drug Development: Kinase Inhibitors

Purine derivatives synthesized from this compound are valuable scaffolds for the development of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The 2,4,6-trisubstituted pyrimidine motif, readily accessible from this compound, allows for the strategic placement of functional groups to achieve high potency and selectivity against specific kinases.[5]

For instance, derivatives of 4,6-dichloropyrimidine (B16783) have been utilized in the synthesis of Aurora kinase inhibitors.[6] Aurora kinases are key regulators of the cell cycle, and their inhibition can lead to the destabilization of oncoproteins like MYC, making them attractive targets for cancer therapy.[5][6]

Relevant Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is frequently observed in various cancers.[7] Purine-based derivatives have been shown to exert their anti-tumor effects by modulating this pathway.[7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Purine_Derivative Purine Derivative (Kinase Inhibitor) Purine_Derivative->PI3K Inhibition Purine_Derivative->Akt Inhibition Purine_Derivative->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by purine-based kinase inhibitors.

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a library of purine derivatives from this compound and their subsequent screening for biological activity.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Screening Start This compound Step1 Functionalization at C4 or C6 (e.g., Amination) Start->Step1 Step2 Traube Cyclization (e.g., with Triethyl Orthoformate) Step1->Step2 Library Library of Purine Derivatives Step2->Library Kinase_Assay In vitro Kinase Inhibition Assays Library->Kinase_Assay Cell_Assay Cell-based Assays (e.g., Proliferation, Apoptosis) Kinase_Assay->Cell_Assay Hit_ID Hit Identification Cell_Assay->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Caption: A representative experimental workflow.

Conclusion

The Traube synthesis utilizing this compound and its derivatives provides a robust and flexible platform for the generation of diverse purine libraries. The resulting compounds are of significant interest for drug discovery, particularly in the field of oncology, where they can be developed as potent kinase inhibitors targeting critical cell signaling pathways. The protocols and information provided herein serve as a valuable resource for researchers aiming to explore this promising area of medicinal chemistry.

References

Application Notes and Protocols: Synthesis of PI3K-delta Inhibitors Utilizing 4,6-Dichloropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of PI3K-delta (Phosphoinositide 3-kinase delta) inhibitors derived from the versatile starting material, 4,6-Dichloropyrimidin-5-amine. This document includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of the relevant biological pathways and synthetic workflows.

Introduction to PI3K-delta Inhibition

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1] The PI3K family is divided into three classes, with Class I being the most implicated in cancer and inflammatory diseases. The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in the activation and function of B-cells and other immune cells. Consequently, selective inhibition of PI3K-delta has emerged as a promising therapeutic strategy for the treatment of various hematological malignancies, such as chronic lymphocytic leukemia (CLL) and follicular lymphoma (FL), as well as inflammatory and autoimmune diseases.

This compound serves as a valuable scaffold for the synthesis of a variety of kinase inhibitors due to its reactive chlorine atoms, which can be sequentially displaced through nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic introduction of different functional groups to optimize inhibitor potency, selectivity, and pharmacokinetic properties.

PI3K-delta Signaling Pathway

The PI3K-delta signaling pathway is initiated by the activation of cell surface receptors, such as the B-cell receptor (BCR). This leads to the recruitment and activation of PI3K-delta at the plasma membrane. Activated PI3K-delta then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, leading to the regulation of various cellular functions.

PI3K_delta_pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3K-delta BCR->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Conversion Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor PI3K-delta Inhibitor (e.g., from this compound) Inhibitor->PI3K_delta Inhibition

PI3K-delta signaling pathway and inhibition.

Synthesis of PI3K-delta Inhibitors from this compound

The general synthetic strategy for preparing PI3K-delta inhibitors from this compound involves sequential nucleophilic aromatic substitution (SNAr) reactions at the C4 and C6 positions of the pyrimidine (B1678525) ring. The differential reactivity of the two chlorine atoms can be exploited for regioselective substitutions.

General Synthetic Workflow

synthesis_workflow start 4,6-Dichloropyrimidin- 5-amine step1 First Nucleophilic Substitution (SNA_r_) (e.g., with a chiral amine) start->step1 intermediate Monosubstituted Intermediate step1->intermediate step2 Second Nucleophilic Substitution (SNA_r_) (e.g., with a purine (B94841) analog) intermediate->step2 product Final PI3K-delta Inhibitor step2->product purification Purification & Characterization product->purification

General synthetic workflow for PI3K-delta inhibitors.

Experimental Protocols

The following is a representative protocol for the synthesis of a potent PI3K-delta inhibitor based on the pyrimidine scaffold, adapted from methodologies for similar compounds.[1]

Synthesis of a 2,4-Disubstituted-5-cyanopyrimidine PI3K-delta Inhibitor

This example outlines the synthesis of a compound with a 2,4-dimorpholinopyrimidine-5-carbonitrile core, which has shown significant PI3K-delta inhibitory activity.[1] While the cited starting material is 2,4,6-trichloropyrimidine-5-carbaldehyde, a similar strategy can be envisioned starting from this compound, followed by cyanation at the 5-position. For the purpose of this application note, we will focus on the key substitution steps.

Step 1: First Nucleophilic Substitution with Morpholine (B109124)

To a solution of a dichlorinated pyrimidine precursor (1 equivalent) in a suitable solvent such as THF at -20°C, morpholine (1.1 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the monosubstituted intermediate.

Step 2: Second Nucleophilic Substitution with a Substituted Amine

The monosubstituted intermediate (1 equivalent) is dissolved in a suitable solvent such as DMF. The desired substituted amine (1.2 equivalents) and a base such as K3PO4 (2 equivalents) are added, followed by a palladium catalyst like Pd(PPh3)2Cl2 (0.1 equivalents). The reaction mixture is heated to 110°C in a sealed vessel and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Quantitative Data: Inhibitory Activity

The inhibitory activity of synthesized compounds is typically evaluated using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound IDTargetIC50 (nM)[1]
Compound 17e PI3K-delta55.6 ± 3.8
Compound 17p PI3K-delta15.4 ± 1.9
BKM-120 (Control) PI3K-delta79.3 ± 11.0

Data presented is for 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as representative examples of potent pyrimidine-based PI3K-delta inhibitors.[1]

Conclusion

This compound represents a key starting material for the development of potent and selective PI3K-delta inhibitors. The synthetic accessibility and the potential for diverse functionalization through sequential SNAr reactions make it an attractive scaffold for medicinal chemistry campaigns targeting this important therapeutic target. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dichloropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4,6-Dichloropyrimidin-5-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction- Ensure starting materials are pure and dry.- Increase reaction time or temperature, monitoring for decomposition.- Use a more effective catalyst or increase catalyst loading if applicable.[1]
Decomposition of starting material or product- Lower the reaction temperature.- Use a milder base or solvent.- Ensure an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.
Suboptimal reaction conditions- Screen different solvents to improve solubility and reactivity.- Optimize the stoichiometry of reagents, especially the base.[1]
Formation of Multiple By-products Side reactions such as over-amination or hydrolysis- Control the stoichiometry of the aminating agent carefully.- Use a non-nucleophilic base.- Ensure anhydrous conditions to prevent hydrolysis of the chloro substituents.
Solvolysis- Choose a non-nucleophilic solvent, especially when heating. For instance, using ethanol (B145695) as a solvent with a strong base can lead to the formation of ethoxy by-products.[2][3]
Oligomerization- This can be an issue in amination reactions. Using a larger excess of the dichloropyrimidine starting material might favor the mono-aminated product.[1]
Difficulty in Product Purification Co-elution of impurities with the product- Optimize the mobile phase for column chromatography. A gradient elution might be necessary.- Consider recrystallization from a suitable solvent system.
Product instability on silica (B1680970) gel- Use a neutral or deactivated silica gel for chromatography.- Minimize the time the product spends on the column.
Reaction Stalls or is Sluggish Poor solubility of starting materials- Select a solvent in which all reactants are soluble at the reaction temperature. DMF or dioxane are common choices.[1]
Inactive catalyst (if applicable)- Use a fresh batch of catalyst.- Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

A1: The most prevalent methods involve the chlorination of a corresponding dihydroxypyrimidine precursor or the direct amination of a trichloropyrimidine. Another approach involves the reduction of a nitro group at the 5-position of the pyrimidine (B1678525) ring.

Q2: What chlorinating agents are typically used for the synthesis of this compound from its dihydroxy analog?

A2: Phosphorus oxychloride (POCl₃) is a commonly used chlorinating agent for converting hydroxypyrimidines to chloropyrimidines.[4] The Vilsmeier-Haack reagent can also be employed in related syntheses.[2][5]

Q3: How can I minimize the formation of di-substituted by-products during amination reactions?

A3: To favor mono-amination, you can control the stoichiometry by using a limited amount of the aminating agent. Alternatively, using a large excess of the 4,6-dichloropyrimidine (B16783) starting material can also drive the reaction towards the desired mono-substituted product.[1]

Q4: What analytical techniques are suitable for monitoring the reaction progress?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product.[2] High-performance liquid chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative information. 1H NMR spectroscopy of the crude reaction mixture can also be used to determine the conversion and identify major products and by-products.[1]

Q5: What are the recommended purification methods for this compound?

A5: Column chromatography on silica gel is a frequently reported method for purifying this compound and its derivatives.[1] The choice of eluent is critical and often involves mixtures of hexanes and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol.[1] Recrystallization can also be an effective purification technique if a suitable solvent is found.

Experimental Protocols

General Protocol for Monoamination of 4,6-Dichloropyrimidine

This protocol is a generalized procedure based on literature reports for the synthesis of N-substituted 4-amino-6-chloropyrimidines and can be adapted for the synthesis of this compound by selecting the appropriate amine source.

Materials:

  • 4,6-Dichloropyrimidine

  • Amine source (e.g., a protected amine or an ammonia (B1221849) equivalent)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial equipped with a magnetic stirrer, add 4,6-dichloropyrimidine (1 equivalent), the amine (1-1.2 equivalents), and finely powdered anhydrous K₂CO₃ (2.5 equivalents).

  • Add anhydrous DMF as the solvent.

  • Seal the vial and heat the reaction mixture at a specified temperature (e.g., 140 °C) for a set duration (e.g., 24 hours), monitoring the reaction by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane and filter off the inorganic salts.

  • Wash the solid residue with additional dichloromethane.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate or dichloromethane and methanol).[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Reactants: - 4,6-Dichloropyrimidine - Amine - Base (K2CO3) solvent Add Anhydrous Solvent (DMF) reactants->solvent heating Heat and Stir (e.g., 140°C, 24h) solvent->heating monitoring Monitor Progress (TLC) heating->monitoring cooling Cool to Room Temperature heating->cooling monitoring->heating dilution Dilute with Dichloromethane cooling->dilution filtration Filter Inorganic Salts dilution->filtration concentration Concentrate Filtrate filtration->concentration chromatography Column Chromatography concentration->chromatography product Isolated Product: 4,6-Dichloropyrimidin- 5-amine chromatography->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Issue incomplete_rxn Incomplete Reaction start->incomplete_rxn decomposition Decomposition start->decomposition side_reactions Side Reactions start->side_reactions increase_params Increase Time/Temp incomplete_rxn->increase_params Solution check_reagents Check Reagent Purity incomplete_rxn->check_reagents Solution lower_temp Lower Temperature decomposition->lower_temp Solution change_conditions Use Milder Conditions decomposition->change_conditions Solution control_stoich Control Stoichiometry side_reactions->control_stoich Solution anhydrous Ensure Anhydrous Conditions side_reactions->anhydrous Solution

Caption: Troubleshooting logic for addressing low reaction yield.

References

Common side reactions in the synthesis of derivatives from "4,6-Dichloropyrimidin-5-amine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloropyrimidin-5-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when synthesizing derivatives from this compound?

A1: The most prevalent side reactions are associated with the primary methods used for derivatization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

For SNAr reactions , common side reactions include:

  • Over-reaction/Di-substitution: Reaction at both chlorine positions when mono-substitution is desired. This is more likely to occur with strong nucleophiles or harsh reaction conditions.[1]

  • Solvolysis: If the solvent is nucleophilic (e.g., methanol (B129727) or ethanol), it can compete with the intended nucleophile, leading to the formation of undesired alkoxy derivatives.[2][3]

  • Reaction with Ambident Nucleophiles: Nucleophiles with multiple reactive sites can lead to a mixture of products.

  • Hydrolysis: Water present in the reaction can lead to the formation of hydroxypyrimidine derivatives.

For Palladium-Catalyzed Cross-Coupling reactions (e.g., Suzuki-Miyaura) , common issues include:

  • Homocoupling: The coupling of two boronic acid molecules, leading to a common byproduct.

  • Dehalogenation: The removal of a chlorine atom without the desired coupling, particularly during catalytic hydrogenation.[4]

  • Low Yields: The use of bulky ligands or certain reaction conditions can lead to low product yields and the formation of multiple byproducts.[1]

  • Catalyst Deactivation: The presence of oxygen or impurities can deactivate the palladium catalyst, leading to incomplete reactions.[5]

Q2: How can I control for mono- versus di-substitution in SNAr reactions?

A2: Achieving selective mono-substitution is a common challenge. The following strategies can be employed:

  • Stoichiometry: Carefully control the amount of the nucleophile used, typically a slight excess (around 1.1 equivalents).

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity for mono-substitution.

  • Nucleophile Strength: Weaker nucleophiles are less likely to lead to di-substitution.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction once the desired mono-substituted product is maximized.[6]

Q3: I am observing an unexpected product with a mass corresponding to the addition of my solvent. What is happening?

A3: This is likely a result of solvolysis, where the solvent acts as a nucleophile. This is particularly common when using alcohol-based solvents like methanol or ethanol (B145695) in the presence of a base, which can generate alkoxide ions.[2][3] To mitigate this:

  • Use a non-nucleophilic, aprotic solvent such as THF, DMF, or dioxane.

  • If an alcohol is required for solubility, consider running the reaction at a lower temperature to disfavor the solvolysis reaction.

Q4: My Suzuki-Miyaura coupling reaction is giving a low yield. What are some troubleshooting steps?

A4: Low yields in Suzuki-Miyaura coupling can be attributed to several factors. Consider the following:

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.[5]

  • Reagent Purity: Use anhydrous and deoxygenated solvents and ensure the purity of your boronic acid and base.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For chloropyrimidines, electron-rich and sterically hindered phosphine (B1218219) ligands often give good results.[1]

  • Base Selection: The base plays a critical role. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base may need to be screened for your specific substrates.

  • Temperature and Reaction Time: If the reaction is sluggish, a gradual increase in temperature or extended reaction time may be necessary.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)
Issue Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base.1. Use a stronger nucleophile or an activating agent.2. Gradually increase the reaction temperature.3. Screen a range of solvents and bases.
Formation of di-substituted product 1. Excess nucleophile.2. High reaction temperature.3. Highly reactive nucleophile.1. Use 1.0-1.1 equivalents of the nucleophile.2. Lower the reaction temperature.3. Monitor the reaction closely and stop when mono-substitution is optimal.
Presence of an alkoxy-substituted byproduct 1. Use of an alcohol as a solvent.2. Presence of a strong base in an alcohol solvent, forming alkoxides.1. Switch to an aprotic solvent (e.g., THF, DMF, 1,4-dioxane).2. If an alcohol is necessary, use a milder base or lower the reaction temperature.[2][3]
Mixture of isomers (for unsymmetrical dichloropyrimidines) 1. Similar reactivity of the two chlorine positions.1. For aminations, consider a Pd-catalyzed approach which can offer higher regioselectivity.[7]2. Screen different solvents and temperatures to potentially influence selectivity.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Issue Potential Cause(s) Suggested Solution(s)
Low Yield 1. Deactivation of the palladium catalyst by oxygen.2. Impure or wet reagents and solvents.3. Suboptimal choice of catalyst, ligand, base, or solvent.4. Insufficient temperature or reaction time.1. Ensure all steps are performed under an inert atmosphere.2. Use anhydrous solvents and pure reagents.3. Screen different palladium catalysts, ligands, bases, and solvents.4. Gradually increase the reaction temperature or time.[5]
Formation of homocoupled boronic acid byproduct 1. Sub-optimal reaction conditions.1. Use a slight excess of the this compound.2. Adjust the stoichiometry of the reagents.
Decomposition of starting material 1. Reaction temperature is too high.2. Base is too strong.1. Lower the reaction temperature.2. Use a milder base.

Experimental Protocols

Protocol 1: General Procedure for Mono-amination via SNAr

This protocol is a general guideline for the mono-amination of a 4,6-dichloropyrimidine (B16783) derivative.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the this compound derivative (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF).

  • Reagent Addition: Add the amine nucleophile (1.0-1.1 eq.) and a base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.5 eq.).

  • Reaction Conditions: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of a 4,6-dichloropyrimidine derivative.

  • Reaction Setup: To a dry Schlenk flask, add the this compound derivative (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry over a suitable drying agent, filter, and concentrate. Purify the crude product by column chromatography.[5]

Visualizing Reaction Pathways and Workflows

sn_ar_side_reactions start This compound desired_product Mono-substituted Product start->desired_product Nucleophile (1.1 eq) Controlled Temp. di_substituted Di-substituted Product start->di_substituted Excess Nucleophile High Temp. solvolysis_product Solvolysis Product (e.g., Alkoxy-derivative) start->solvolysis_product Nucleophilic Solvent (e.g., ROH) + Base desired_product->di_substituted Further Reaction

Caption: Common side reactions in the SNAr of this compound.

suzuki_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification p1 Combine dichloropyrimidine, boronic acid, catalyst, and base in a dry flask. p2 Evacuate and backfill with inert gas (3x). p1->p2 p3 Add anhydrous, degassed solvent. p2->p3 r1 Heat to desired temperature. p3->r1 r2 Monitor reaction by TLC or LC-MS. r1->r2 w1 Cool to room temperature and quench with water. r2->w1 w2 Extract with organic solvent. w1->w2 w3 Dry, filter, and concentrate. w2->w3 w4 Purify by column chromatography. w3->w4 end end w4->end Isolated Product troubleshooting_logic start Low Yield in Suzuki Coupling? q1 Is the reaction under a strict inert atmosphere? start->q1 q2 Are reagents and solvents anhydrous? q1->q2 Yes s1 Degas solvent and ensure a positive pressure of inert gas. q1->s1 No q3 Have different catalysts, ligands, or bases been screened? q2->q3 Yes s2 Use freshly dried solvents and pure reagents. q2->s2 No s3 Systematically screen reaction parameters to find optimal conditions. q3->s3 No end Improved Yield q3->end Yes s1->q2 s2->q3 s3->end

References

Technical Support Center: Optimization of Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing nucleophilic aromatic substitution (SNAr) reactions on 4,6-dichloropyrimidin-5-amine.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for a nucleophilic substitution reaction on this compound?

A typical starting point for a nucleophilic substitution on this compound involves reacting it with an amine nucleophile in a polar aprotic solvent, such as dimethylformamide (DMF) or ethanol (B145695), in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or potassium carbonate (K₂CO₃).[1][2] The reaction temperature can range from room temperature to reflux, depending on the reactivity of the nucleophile.[1][2]

Q2: How can I favor monosubstitution over disubstitution?

To favor monosubstitution, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio of this compound to the incoming nucleophile is a common strategy.[1] The order of addition can also be important; slowly adding the nucleophile to the solution of the dichloropyrimidine can help maintain a low concentration of the nucleophile and reduce the likelihood of a second substitution.

Q3: What is the expected regioselectivity for nucleophilic attack on this compound?

For 4,6-dichloropyrimidines, the C4 and C6 positions are generally more reactive towards nucleophilic attack than the C2 position.[3] Since this compound is symmetrical, the initial substitution will occur at either the C4 or C6 position. The amino group at C5 is an electron-donating group, which can influence the reactivity of the adjacent chloro substituents.

Q4: Can the solvent affect the outcome of the reaction?

Yes, the choice of solvent is critical. Polar aprotic solvents like DMF and DMSO are often recommended as they can dissolve the reactants and intermediates without significantly solvating the nucleophile.[1] Protic solvents like ethanol can also be used, but they may lead to side reactions, such as solvolysis, where the solvent itself acts as a nucleophile, leading to the formation of alkoxy-substituted byproducts.[4][5] This is more likely to occur in the presence of a strong base which can generate alkoxide ions.[4][5]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Low Reactivity of Nucleophile: The amine may not be nucleophilic enough to attack the pyrimidine (B1678525) ring. 2. Insufficient Temperature: The reaction may require thermal energy to overcome the activation barrier. 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.1. Increase Nucleophilicity: If using a primary or secondary amine, consider adding a stronger, non-nucleophilic base to deprotonate it in situ. For weakly nucleophilic amines, a palladium-catalyzed cross-coupling reaction might be a more effective approach.[2] 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Reactions are often run at elevated temperatures, up to 140°C in some cases.[2] 3. Change Solvent: Switch to a solvent with better solubilizing properties for your specific reactants, such as DMF or NMP.
Formation of Disubstituted Product 1. Excess Nucleophile: The ratio of nucleophile to the dichloropyrimidine is too high. 2. High Reaction Temperature/Time: Prolonged reaction times or high temperatures can favor the second substitution.1. Adjust Stoichiometry: Use a 1:1 or even slightly less than 1 equivalent of the nucleophile relative to the this compound. 2. Optimize Reaction Conditions: Monitor the reaction closely by TLC or LC-MS and stop it once the desired monosubstituted product is maximized. Consider running the reaction at a lower temperature for a longer period.
Formation of Side Products (e.g., Alkoxy-substituted pyrimidine) 1. Reaction with Protic Solvent: The alcohol solvent (e.g., ethanol) is acting as a nucleophile. This is often promoted by the presence of a base.[4][5]1. Change Solvent: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. 2. Change Base: If a protic solvent must be used, consider a weaker base that is less likely to deprotonate the solvent.
Poor Regioselectivity (if a non-symmetrical dichloropyrimidine is used) 1. Electronic Effects: The electronic nature of the substituents on the pyrimidine ring can influence the site of attack. Electron-donating groups at C6 can favor C2 substitution, while electron-withdrawing groups at C5 generally direct attack to the C4 position.[6][7][8]1. Analyze Substituent Effects: Carefully consider the electronic properties of the substituents on your pyrimidine ring to predict the most likely site of attack. 2. Catalyst Control: In some cases, the choice of catalyst and ligands in a palladium-catalyzed amination can influence regioselectivity.

Experimental Protocols

General Procedure for Monosubstitution of this compound

  • Reactant Preparation: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or DMF).

  • Addition of Base: Add a non-nucleophilic base (1.0-1.2 eq.), such as triethylamine (TEA) or anhydrous potassium carbonate (K₂CO₃).

  • Addition of Nucleophile: Slowly add the amine nucleophile (1.0 eq.) to the stirred solution at room temperature.

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a solid base like K₂CO₃, filter the mixture. The solvent is then typically removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Table 1: Example Reaction Conditions for Nucleophilic Substitution on Dichloropyrimidines

Substrate Nucleophile Base Solvent Temperature Time Yield Reference
2-amino-4,6-dichloropyrimidine-5-carbaldehydeVarious aminesTEAEthanolReflux3hModerate[1][4]
4,6-dichloropyrimidineAdamantane-containing aminesK₂CO₃DMF140°C24h60-99%[2]
2,4-dichloro-5-nitropyrimidineTriethylamine-CHCl₃Room Temp1h-[8]
4,6-dichloro-5-nitropyrimidineN-benzylamineTEACH₂Cl₂Room Temp0.5h-[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reactants: - this compound (1.0 eq.) - Amine Nucleophile (1.0 eq.) - Base (e.g., TEA, 1.1 eq.) - Solvent (e.g., DMF) dissolve Dissolve dichloropyrimidine and base in solvent prep_reagents->dissolve add_nucleophile Slowly add nucleophile dissolve->add_nucleophile react Stir at specified temperature (e.g., RT - 140°C) add_nucleophile->react monitor Monitor reaction progress (TLC/LC-MS) react->monitor quench Cool and quench reaction monitor->quench Reaction complete extract Extract product quench->extract purify Purify by chromatography or recrystallization extract->purify characterize Characterize product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for the nucleophilic substitution on this compound.

troubleshooting_guide start Low Yield or Incomplete Reaction check_temp Is the reaction temperature sufficient? start->check_temp increase_temp Increase temperature and monitor check_temp->increase_temp No check_nucleophile Is the nucleophile reactive enough? check_temp->check_nucleophile Yes end Improved Yield increase_temp->end stronger_base Add a stronger, non-nucleophilic base check_nucleophile->stronger_base No pd_catalysis Consider Pd-catalyzed cross-coupling check_nucleophile->pd_catalysis Weak Nucleophile check_solvent Are reactants soluble? Any side reactions with solvent? check_nucleophile->check_solvent Yes stronger_base->end pd_catalysis->end change_solvent Switch to a different polar aprotic solvent (e.g., DMF, NMP) check_solvent->change_solvent No/Yes (Side Reactions) check_solvent->end Yes (Soluble) change_solvent->end

Caption: Troubleshooting logic for low-yield nucleophilic substitution reactions.

References

Preventing the formation of byproducts in "4,6-Dichloropyrimidin-5-amine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,6-Dichloropyrimidin-5-amine. Our aim is to help you identify and prevent the formation of common byproducts, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two main industrial and laboratory-scale synthetic routes are:

Q2: What is the most common byproduct in the chlorination route?

A2: A frequently encountered issue is the formation of polar impurities. While the exact structure can vary, these are often incompletely chlorinated starting material or hydrolysis products. Over-chlorination to form trichloropyrimidine derivatives can also occur.

Q3: How can I minimize byproduct formation in the reduction of 4,6-dichloro-5-nitropyrimidine?

A3: The formation of a polar side impurity is a common problem in this route, especially when using iron in acidic conditions. Careful control of reaction temperature and the rate of addition of the reducing agent is crucial. Additionally, the formation of azo compounds as dimeric byproducts can be suppressed by ensuring a sufficiently reductive environment and preventing the accumulation of intermediate nitroso and hydroxylamine (B1172632) species.

Q4: What are the best practices for purifying the final product?

A4: Purification strategies depend on the nature of the impurities. Recrystallization from a suitable solvent is a common and effective method for removing minor impurities. For more complex mixtures, column chromatography on silica (B1680970) gel may be necessary. It is essential to thoroughly remove the chlorinating agent (e.g., POCl₃) or residual metals (e.g., iron) during the workup to prevent contamination of the final product.

Troubleshooting Guides

Route 1: Chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine

Problem 1: Low yield and presence of a significant amount of polar impurities.

  • Possible Cause: Incomplete chlorination of the starting material or hydrolysis of the product during workup.

  • Troubleshooting Steps:

    • Ensure anhydrous conditions: Phosphorus oxychloride is sensitive to moisture. Use dry glassware and reagents.

    • Optimize reaction time and temperature: Prolonged reaction times or excessively high temperatures can lead to degradation. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.

    • Sufficient chlorinating agent: Ensure a sufficient molar excess of POCl₃ is used.

    • Careful workup: Quench the reaction mixture slowly by pouring it onto crushed ice to control the exothermic reaction and minimize hydrolysis of the product. Maintain a low temperature during the initial phase of the workup.

Problem 2: Formation of a dark-colored or tarry reaction mixture.

  • Possible Cause: Degradation of the starting material or product under harsh reaction conditions.

  • Troubleshooting Steps:

    • Lower reaction temperature: While the reaction often requires elevated temperatures, excessive heat can cause decomposition.

    • Use of a tertiary amine base: The addition of a base like N,N-dimethylaniline or triethylamine (B128534) can neutralize the HCl generated during the reaction, potentially reducing degradation.

    • Gradual heating: Bring the reaction mixture to the target temperature slowly.

Problem 3: Presence of over-chlorinated byproducts (e.g., trichloropyrimidines).

  • Possible Cause: Excessively harsh reaction conditions or a highly activated pyrimidine ring.

  • Troubleshooting Steps:

    • Control stoichiometry: Use a controlled excess of the chlorinating agent.

    • Lower reaction temperature and shorter reaction time: This can help to selectively chlorinate the hydroxyl groups without affecting other positions on the ring.

Route 2: Reduction of 4,6-dichloro-5-nitropyrimidine

Problem 1: Incomplete reduction and presence of starting material.

  • Possible Cause: Insufficient amount or activity of the reducing agent.

  • Troubleshooting Steps:

    • Activate the reducing agent: If using a metal like iron, pre-activation with a dilute acid wash can improve its reactivity.

    • Increase the equivalents of the reducing agent: Ensure a sufficient molar excess of the reducing agent is present.

    • Optimize reaction temperature: While some reductions can be performed at room temperature, gentle heating may be required for complete conversion.

Problem 2: Formation of a polar, colored byproduct.

  • Possible Cause: Formation of dimeric azo or azoxy compounds.[1] This can occur if the intermediate nitroso and hydroxylamine species condense.

  • Troubleshooting Steps:

    • Maintain a strongly reducing environment: Ensure a sufficient excess of the reducing agent is present throughout the reaction.

    • Control the rate of addition: Add the reducing agent portion-wise or as a solution to maintain a consistent reductive potential and avoid localized depletion.

    • Optimize pH: The pH of the reaction medium can influence the relative rates of reduction and condensation.

Problem 3: Product degradation or loss of chlorine atoms.

  • Possible Cause: Over-reduction or side reactions under harsh conditions.

  • Troubleshooting Steps:

    • Use a milder reducing agent: If catalytic hydrogenation is employed, careful selection of the catalyst and control of hydrogen pressure is important.

    • Control reaction temperature: Avoid excessive heating, which can promote dechlorination or ring opening.

    • Careful workup: Neutralize the reaction mixture carefully to avoid base-catalyzed degradation of the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Chlorination of Dihydroxypyrimidine Precursors.

ParameterMethod AMethod B
Chlorinating Agent POCl₃POCl₃
Base N,N-DimethylanilineTriethylamine
Solvent Excess POCl₃Inert Solvent (e.g., Toluene)
Temperature Reflux (~107 °C)80-100 °C
Reaction Time 4-8 hours6-12 hours
Reported Yield Variable70-85%

Table 2: Comparison of Reducing Agents for 4,6-dichloro-5-nitropyrimidine.

Reducing SystemSolventTemperatureKey Considerations
Fe / Acetic Acid Acetic Acid60-80 °CFormation of polar impurities is a known issue.[2]
Fe / HCl Water / Ethanol (B145695)RefluxRequires careful pH control during workup.
Fe / CaCl₂ Water / EthanolRoom Temp. - 50 °CMilder conditions may reduce byproduct formation.
Sodium Dithionite Water / Organic SolventRoom TemperatureGenerally a milder and selective reducing agent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination

This protocol is a general guideline based on literature procedures. Optimization may be required.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 2,5-diamino-4,6-dihydroxypyrimidine (1 equivalent).

  • Addition of Reagents: Under a nitrogen atmosphere, add phosphorus oxychloride (5-10 equivalents) to the flask. Begin stirring the suspension.

  • Addition of Base: Slowly add N,N-dimethylaniline (1.5-2 equivalents) dropwise to the stirred suspension. The addition is exothermic, and the temperature should be monitored.

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate (B1210297) and hexanes).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) until the pH is approximately 7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Reduction

This protocol is a general guideline for reduction using iron.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloro-5-nitropyrimidine (1 equivalent) and a solvent mixture (e.g., acetic acid and water or ethanol and water).

  • Addition of Reducing Agent: To the stirred solution, add iron powder (3-5 equivalents) portion-wise. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue stirring the mixture at 60-80 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with the reaction solvent.

    • If the reaction was performed in an acidic solvent, carefully neutralize the filtrate with a base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.

Visualizations

Synthesis_Pathways cluster_0 Chlorination Route cluster_1 Reduction Route Dihydroxy 2,5-Diamino-4,6- dihydroxypyrimidine Chlorination 4,6-Dichloropyrimidin- 5-amine Dihydroxy->Chlorination POCl₃, Base OverChlorinated Trichloropyrimidine (Byproduct) Chlorination->OverChlorinated Harsh Conditions Hydrolysis Hydrolysis Products (Byproduct) Chlorination->Hydrolysis Water in Workup Nitro 4,6-Dichloro-5- nitropyrimidine Reduction 4,6-Dichloropyrimidin- 5-amine Nitro->Reduction Fe / Acid Nitroso Nitroso Intermediate Nitro->Nitroso Azo Azo Compound (Byproduct) Nitroso->Azo Condensation Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Hydroxylamine->Azo

Caption: Synthetic routes to this compound and major byproducts.

Troubleshooting_Workflow Start Start Synthesis CheckPurity Analyze Product Purity (TLC, HPLC, NMR) Start->CheckPurity Pure Product is Pure CheckPurity->Pure Yes Impure Byproducts Detected CheckPurity->Impure No IdentifyByproduct Identify Byproduct Type Impure->IdentifyByproduct PolarImpurity Polar Impurity IdentifyByproduct->PolarImpurity Chlorination Route OverChlorination Over-chlorination IdentifyByproduct->OverChlorination Chlorination Route AzoCompound Azo Compound IdentifyByproduct->AzoCompound Reduction Route OptimizeChlorination Optimize Chlorination: - Anhydrous Conditions - Control Temp/Time - Careful Workup PolarImpurity->OptimizeChlorination ControlChlorination Control Chlorination: - Stoichiometry - Lower Temp - Shorter Time OverChlorination->ControlChlorination OptimizeReduction Optimize Reduction: - Excess Reducing Agent - Control Addition Rate - Optimize pH AzoCompound->OptimizeReduction OptimizeChlorination->Start Retry Synthesis OptimizeReduction->Start Retry Synthesis ControlChlorination->Start Retry Synthesis

Caption: Troubleshooting workflow for byproduct formation.

References

How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of "4,6-Dichloropyrimidin-5-amine". The following sections address common issues, with a focus on preventing the formation of palladium black and optimizing reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning black and the reaction has stalled. What is happening and how can I prevent it?

A1: The formation of a black precipitate is likely palladium black, which consists of inactive, agglomerated palladium particles.[1][2] This deactivation of the catalyst halts the cross-coupling reaction. The primary causes for palladium black formation include:

  • Catalyst Decomposition: The active Pd(0) species can be unstable, especially at elevated temperatures, leading to aggregation.[1]

  • Ligand Dissociation: If the phosphine (B1218219) ligand dissociates from the palladium center, the unprotected metal atoms can aggregate.[1]

  • Oxidation: Exposure to oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade sensitive phosphine ligands.[2]

To prevent palladium black formation, consider the following strategies:

  • Use of Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or RuPhos can stabilize the palladium catalyst and facilitate the challenging oxidative addition step with aryl chlorides.[1][3]

  • Thorough Degassing: Ensure that all solvents and reagents are thoroughly degassed to remove oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[2][4]

  • Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.[1] It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Appropriate Ligand-to-Palladium Ratio: For monodentate ligands, a 2:1 or 4:1 ligand-to-palladium ratio is often recommended to maintain catalyst stability.[1]

Q2: What are the most critical parameters to consider for a successful cross-coupling reaction with this compound?

A2: The success of a cross-coupling reaction with this substrate is highly dependent on the careful selection and optimization of several key parameters:

  • Palladium Pre-catalyst: A variety of Pd(0) and Pd(II) sources can be used, such as Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂. Pre-formed catalysts are often more stable and efficient.[5]

  • Ligand: The choice of ligand is crucial for activating the C-Cl bond. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often effective.[3][5]

  • Base: The base plays a critical role in the transmetalation and catalyst regeneration steps. The strength and solubility of the base can significantly impact the reaction outcome. Common choices for Suzuki reactions include K₂CO₃ and K₃PO₄, while stronger bases like NaOt-Bu are often used for Buchwald-Hartwig aminations.[1][5]

  • Solvent: The solvent must be anhydrous, deoxygenated, and compatible with all reagents at the reaction temperature. Common solvents include THF, 1,4-dioxane, DMF, and toluene (B28343).[5]

Q3: I am observing low to no product yield. What are the common causes and troubleshooting steps?

A3: Low or no product yield is a common issue that can stem from problems with the catalyst, reagents, or reaction conditions.[1] Here are some troubleshooting steps:

  • Catalyst Activity: Ensure that the active Pd(0) species is being generated, especially when using a Pd(II) pre-catalyst which requires in situ reduction.[1] Consider using a pre-formed Pd(0) catalyst. Increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes improve conversion.[1]

  • Reagent Quality: Verify the purity of your starting materials, as impurities can act as catalyst poisons.[1] For Suzuki reactions, be aware that some boronic acids can undergo protodeboronation; using the corresponding boronic ester can sometimes improve stability.[1]

  • Reaction Conditions: A systematic screening of ligands, solvents, bases, and temperature is often necessary to find the optimal conditions for your specific substrate and coupling partner.[6]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common problems encountered during the cross-coupling of this compound.

Problem 1: Palladium Black Formation
Potential Cause Recommended Solution
Oxygen Contamination Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[2]
High Reaction Temperature Optimize the temperature. Start at a lower temperature (e.g., 60-80 °C) and only increase if the reaction is sluggish.[1]
Inadequate Ligand Stabilization Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). Increase the ligand-to-palladium ratio (e.g., 2:1 or 4:1 for monodentate ligands).[1][3]
Inappropriate Solvent Choice Conduct a solvent screen. Less polar solvents like toluene or dioxane can sometimes be beneficial.[1]
Problem 2: Low or No Product Yield
Potential Cause Recommended Solution
Inactive Catalyst Use a pre-formed Pd(0) catalyst or ensure efficient in situ reduction of a Pd(II) pre-catalyst. Increase catalyst loading incrementally.[1]
Poor Substrate Reactivity Aryl chlorides are less reactive than bromides or iodides. Use a more active catalyst system with bulky, electron-rich ligands.[1]
Sub-optimal Base Screen different bases. For Suzuki reactions, try K₃PO₄ or Cs₂CO₃. For aminations, consider a strong base like NaOt-Bu or LiHMDS.[7][8]
Side Reactions (e.g., Homocoupling) Use a slight excess of the chloropyrimidine starting material.[4]

Quantitative Data Summary

The following tables summarize reaction conditions from studies on analogous dichloropyrimidine substrates to guide your experimental design.

Table 1: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [7]

EntryBoronic AcidBaseSolventYield (%)
1Phenylboronic acidK₃PO₄1,4-Dioxane60
2Phenylboronic acidK₃PO₄Toluene40
3Phenylboronic acidK₃PO₄Acetonitrile36
44-Methoxyphenylboronic acidCs₂CO₃Toluene80
54-Methoxyphenylboronic acidK₃PO₄Toluene70
64-Nitrophenylboronic acidK₃PO₄1,4-Dioxane15
74-Nitrophenylboronic acidK₃PO₄DMF20

Reactions were performed using 5 mol% Pd(PPh₃)₄ at 70-80 °C.

Table 2: Palladium-Catalyzed Amination of 4-amino-6-chloropyrimidine [8]

EntryAmine (equiv)LigandCatalyst Loading (mol%)Yield (%)
11.2-5 (Pd₂(dba)₃)25
22DavePhos5 (Pd₂(dba)₃)30
32Ph-JosiPhos5 (Pd₂(dba)₃)30
42Cy-JosiPhos5 (Pd₂(dba)₃)30
54DavePhos5 (Pd₂(dba)₃)60
64BINAP10 (Pd₂(dba)₃)60

Reactions were performed with K₂CO₃ as the base in DMF at 140 °C.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from studies on similar dichloropyrimidine substrates.[3][7]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if not using a pre-formed catalyst/ligand complex).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for the amination of chloropyrimidines.[9]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., a Buchwald ligand, 2-4 mol%). Add anhydrous, degassed solvent (e.g., THF or toluene).

  • Base and Amine Preparation: In a separate dry flask under an inert atmosphere, add the amine (1.1-1.2 equiv) and dissolve in the same anhydrous solvent. Add a strong base (e.g., NaOt-Bu or LiHMDS, 1.1-1.4 equiv) and stir for 15 minutes at the appropriate temperature (e.g., 0 °C for LiHMDS).

  • Reaction: Slowly add the pre-mixed amine/base solution to the flask containing the substrate and catalyst via syringe or cannula. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until completion.

  • Work-up: Cool the reaction and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X (Aryl-Pd Complex) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_B R-Pd(II)L_n-R' (Di-organo-Pd Complex) Trans->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-R' (Coupled Product) RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd Organoboron R'-B(OR)₂ (Boronic Acid/Ester) Organoboron->Trans Base Base (e.g., K₃PO₄) Base->Trans

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Cross-Coupling Reaction of This compound Problem Problem Encountered? Start->Problem PdBlack Palladium Black Formation Problem->PdBlack Yes LowYield Low/No Yield Problem->LowYield Yes Success Successful Reaction Problem->Success No CheckInert Ensure Rigorous Inert Atmosphere & Degassing PdBlack->CheckInert CheckCatalyst Verify Catalyst Activity/ Increase Loading LowYield->CheckCatalyst OptimizeTemp Lower Reaction Temperature CheckInert->OptimizeTemp ScreenLigands Screen Bulky, Electron-Rich Ligands & Optimize Ratio OptimizeTemp->ScreenLigands ScreenLigands->Success ScreenBaseSolvent Screen Bases and Solvents CheckCatalyst->ScreenBaseSolvent CheckReagents Check Reagent Purity ScreenBaseSolvent->CheckReagents CheckReagents->Success

Caption: Troubleshooting workflow for cross-coupling reactions.

References

Effect of solvent and base on the outcome of "4,6-Dichloropyrimidin-5-amine" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-Dichloropyrimidin-5-amine. The following sections detail the effects of solvent and base selection on reaction outcomes, provide experimental protocols, and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: The most common reactions are nucleophilic aromatic substitutions (SNAr), where the chlorine atoms at the C4 and C6 positions are displaced by nucleophiles. This is a key step in the synthesis of a variety of heterocyclic compounds, including purine (B94841) analogs, which are of significant interest in drug discovery.

Q2: How does the choice of solvent affect the outcome of SNAr reactions with this compound?

A2: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are generally recommended. These solvents effectively dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thus accelerating the rate. Polar protic solvents, such as ethanol (B145695) and methanol, can also be used. However, they can solvate the nucleophile through hydrogen bonding, which may reduce its nucleophilicity and slow down the reaction rate. In some cases, the use of an alcohol as a solvent in the presence of a strong base can lead to a competing solvolysis reaction, where the solvent itself acts as a nucleophile.[1]

Q3: What is the role of the base in these reactions, and how do I choose the right one?

A3: A base is typically used to neutralize the HCl generated during the substitution reaction. The choice of base can significantly impact the reaction's success and product distribution.

  • Inorganic bases like potassium carbonate (K₂CO₃) are often used in polar aprotic solvents like DMF. They are effective and generally do not interfere with the reaction.

  • Organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used, particularly in alcoholic solvents. They are soluble in organic solvents and are non-nucleophilic.

  • Strong bases like sodium hydroxide (B78521) (NaOH) can also be employed, but they can also act as nucleophiles (as hydroxide) or generate alkoxide nucleophiles from alcoholic solvents, leading to side products.[1]

Q4: I am trying to synthesize a purine derivative. What are the key steps following the initial substitution reaction?

A4: The synthesis of purines from this compound typically involves a two-step process. The first step is a nucleophilic substitution to introduce an amino group at the C4 or C6 position, forming a 4,5-diaminopyrimidine (B145471) derivative. The second step is a cyclization reaction to form the imidazole (B134444) ring of the purine. This is often achieved by heating the diaminopyrimidine with a one-carbon source like formic acid or triethyl orthoformate.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base.1. If using a neutral amine, consider a stronger, more nucleophilic amine or add a base to deprotonate it in situ.2. Gradually increase the reaction temperature and monitor the reaction by TLC or LC-MS.3. Switch to a polar aprotic solvent like DMF or DMSO to enhance the reaction rate. Ensure the base is appropriate for the chosen solvent and nucleophile.
Formation of Side Products (e.g., from solvolysis) 1. Use of a protic solvent (e.g., ethanol) with a strong base (e.g., NaOH).2. Reaction temperature is too high.1. Switch to a polar aprotic solvent (e.g., DMF, MeCN) with a non-nucleophilic base (e.g., K₂CO₃, TEA).2. If using a protic solvent, use a weaker base like TEA instead of NaOH.3. Lower the reaction temperature.
Disubstitution Instead of Monosubstitution 1. Stoichiometry of the nucleophile is too high.2. The mono-substituted product is highly reactive.3. Prolonged reaction time or high temperature.1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile.2. Monitor the reaction closely and stop it once the desired mono-substituted product is the major component.3. Lower the reaction temperature to improve selectivity.
Difficulty in Product Purification 1. Presence of unreacted starting materials.2. Formation of multiple products.3. The product is highly polar.1. Optimize the reaction conditions to drive the reaction to completion.2. Adjust the solvent, base, and temperature to improve selectivity.3. Use an appropriate chromatographic technique for purification. A polar stationary phase or reverse-phase chromatography might be necessary.

Data Presentation

Table 1: Effect of Solvent and Base on the Amination of 4,6-Dichloropyrimidines
SubstrateNucleophileSolventBaseTemp. (°C)Time (h)ProductYield (%)Reference
4,6-Dichloropyrimidine (B16783)Adamantane-containing amineDMFK₂CO₃14024Mono-aminated product60-99[3]
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineEthanolNaOHRT12-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde60[1]
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeIndolineMethanolNaOHRT12-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde60[1]
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeVarious aminesEthanolTEAReflux3Mono-aminated productN/A[1]
This compoundAnilineEtOH/H₂O (8:1)HCl (cat.)80Overnight6-Chloro-N4-phenyl-4,5-pyrimidinediamineN/A[4]

Note: The yields and reaction conditions are highly dependent on the specific substrates and should be considered as general guidelines.

Experimental Protocols

Protocol 1: General Procedure for Monoamination of 4,6-Dichloropyrimidine with an Amine

This protocol is a generalized procedure based on literature reports for the catalyst-free monoamination of 4,6-dichloropyrimidine.[3]

Materials:

  • 4,6-Dichloropyrimidine (1.0 eq)

  • Amine nucleophile (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4,6-dichloropyrimidine and anhydrous K₂CO₃.

  • Add anhydrous DMF via syringe to create a stirrable suspension.

  • Add the amine nucleophile to the suspension at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 140 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir for 15-30 minutes.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a Purine Analog via Cyclization

This protocol describes a general method for the cyclization of a 4,5-diaminopyrimidine to a purine.[2]

Materials:

  • 4-Amino-6-chloro-5-(substituted amino)pyrimidine (1.0 eq)

  • Formic acid (excess)

Procedure:

  • In a round-bottom flask, dissolve the 4-amino-6-chloro-5-(substituted amino)pyrimidine in formic acid.

  • Heat the reaction mixture under reflux for several hours (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess formic acid under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

experimental_workflow General Workflow for SNAr and Purine Synthesis start Start: this compound snar Nucleophilic Aromatic Substitution (SNAr) - Amine Nucleophile - Solvent (e.g., DMF, Ethanol) - Base (e.g., K2CO3, TEA) start->snar workup1 Workup and Purification snar->workup1 intermediate Intermediate: 6-Chloro-N-substituted-pyrimidine-4,5-diamine workup1->intermediate cyclization Cyclization - One-carbon source (e.g., Formic Acid) - Heat intermediate->cyclization workup2 Workup and Purification cyclization->workup2 product Final Product: Substituted Purine Analog workup2->product

Caption: A generalized experimental workflow for SNAr and purine synthesis.

logical_relationship Key Factors Influencing SNAr Outcome outcome Reaction Outcome (Yield, Selectivity, Rate) solvent Solvent - Polarity - Protic vs. Aprotic solvent->outcome base Base - Strength - Nucleophilicity base->outcome nucleophile Nucleophile - Strength - Steric Hindrance nucleophile->outcome temperature Temperature temperature->outcome

Caption: Key factors influencing the outcome of SNAr reactions.

References

Validation & Comparative

Characterization of 4,6-Dichloropyrimidin-5-amine Derivatives: A Comparative Guide by NMR and HRMS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of novel compounds is paramount. This guide provides a comparative analysis of 4,6-Dichloropyrimidin-5-amine and its derivatives, focusing on their characterization by Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). Detailed experimental protocols and a comparison with alternative analytical techniques are also presented to support robust structural elucidation.

This compound serves as a versatile scaffold in medicinal chemistry for the synthesis of a wide array of derivatives with potential biological activities. Accurate determination of the structure of these derivatives is a critical step in the drug discovery process. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while HRMS delivers precise molecular weight and elemental composition data. Together, these techniques offer a powerful approach for unambiguous structure confirmation.

Comparative Spectral Data

The following tables summarize the ¹H NMR, ¹³C NMR, and HRMS data for this compound and a selection of its N-substituted derivatives, compiled from various scientific sources. This data facilitates the comparison of spectral features and aids in the identification of newly synthesized analogues.

Table 1: ¹H NMR Spectral Data of this compound and its Derivatives (Solvent: CDCl₃)

CompoundH-2 (δ, ppm)H-5/NH₂ (δ, ppm)Other Protons (δ, ppm)
This compound8.28 (s)4.0-5.0 (br s, NH₂)-
N-((1-adamantyl)methyl)-6-chloropyrimidin-4-amine8.28 (s)6.33 (s, H-5), 5.84 (br s, NH)2.92 (br s, 2H, CH₂), 1.99 (s, 3H, Ad), 1.44–1.75 (m, 12H, Ad)[1]
N-((2-adamantyl)methyl)-6-chloropyrimidin-4-amine8.28 (s)6.33 (s, H-5), 5.84 (br s, NH)3.35 (br s, 2H, CH₂), 1.55 (d, 2H), 1.67–1.71 (m, 4H), 1.77–1.90 (m, 9H, Ad)[1]
N⁴,N⁶-dibenzyl-5-nitropyrimidine-4,6-diamine8.14 (s)9.36 (br s, 2H, NH)7.44 (d, 4H), 7.12 (d, 4H), 4.82 (d, 4H, CH₂)
N⁴,N⁶-diisopropyl-5-nitropyrimidine-4,6-diamine8.11 (s)9.27 (br s, 2H, NH)4.51 (m, 2H, CH), 1.30 (d, 12H, CH₃)[2]

Table 2: ¹³C NMR Spectral Data of this compound and its Derivatives (Solvent: CDCl₃)

CompoundC-2 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)Other Carbons (δ, ppm)
This compound145.0150.0125.0150.0-
N-((1-adamantyl)methyl)-6-chloropyrimidin-4-amine158.2159.1100.3163.953.5 (CH₂), 40.3, 36.8, 34.1, 28.1 (Ad)[1]
N-((2-adamantyl)methyl)-6-chloropyrimidin-4-amine153.5153.5100.4163.443.9 (CH₂), 38.6, 37.9, 31.6, 30.0, 28.0, 27.9 (Ad)[1]
N⁴,N⁶-dibenzyl-5-nitropyrimidine-4,6-diamine157.5159.9113.2159.9139.6, 134.8, 130.2, 128.0, 127.9, 125.8 (Aromatic), 44.8 (CH₂)
N⁴,N⁶-diisopropyl-5-nitropyrimidine-4,6-diamine156.5159.4112.4159.443.7 (CH), 22.8 (CH₃)[2]

Table 3: HRMS Data of this compound and its Derivatives

CompoundMolecular FormulaCalculated m/z [M+H]⁺Observed m/z [M+H]⁺
This compoundC₄H₃Cl₂N₃163.9777163.9779
N-((1-adamantyl)methyl)-6-chloropyrimidin-4-amineC₁₅H₂₀ClN₃278.1419278.1399[1]
N-((2-adamantyl)methyl)-6-chloropyrimidin-4-amineC₁₅H₂₀ClN₃278.1419278.1463[1]
N⁴,N⁶-dibenzyl-5-nitropyrimidine-4,6-diamineC₁₈H₁₇N₅O₂352.1455352.1460
N⁴,N⁶-diisopropyl-5-nitropyrimidine-4,6-diamineC₁₀H₁₈N₅O₂240.1461240.1467[2]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible data.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyrimidine (B1678525) derivative.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often required.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

    • The solvent should be compatible with the chosen ionization technique.

  • Instrument Setup and Data Acquisition:

    • HRMS analysis is commonly performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

    • Calibrate the instrument using a known reference standard across the desired mass range to ensure high mass accuracy.

    • Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable and efficient ionization of the analyte.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. Data is typically collected over a mass range that includes the expected molecular ion.

  • Data Processing and Analysis:

    • Process the raw data to obtain a centroided mass spectrum.

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental composition of the molecule using software that considers isotopic abundances. The calculated formula should be consistent with the structure determined by NMR.

Alternative Analytical Techniques

While NMR and HRMS are the primary tools for structural elucidation, other spectroscopic methods can provide complementary information.

Table 4: Comparison of Alternative Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitationsApplication to Pyrimidine Derivatives
FT-IR Spectroscopy Presence of functional groups (e.g., N-H, C=N, C-Cl).[3][4]Fast, non-destructive, provides a molecular "fingerprint".Does not provide detailed connectivity information.Useful for confirming the presence of the amino group (N-H stretching around 3300-3500 cm⁻¹) and the pyrimidine ring (C=N and C=C stretching in the 1400-1600 cm⁻¹ region).[5]
UV-Vis Spectroscopy Presence of chromophores and conjugated systems.High sensitivity, useful for quantitative analysis.[6]Provides limited structural information.Pyrimidine rings are chromophoric and exhibit characteristic UV absorption maxima. Substitution on the ring can cause shifts in the absorption wavelength, which can be useful for monitoring reactions.[7][8]
X-ray Crystallography Unambiguous three-dimensional molecular structure.Provides the absolute structure, including stereochemistry.Requires a single, high-quality crystal, which can be difficult to obtain.The definitive method for structural determination if a suitable crystal can be grown.

Visualization of the Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives.

Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_elucidation Structure Elucidation Start This compound Reaction Reaction with Nucleophile Start->Reaction Step 1 Workup Work-up & Purification (e.g., Column Chromatography) Reaction->Workup Step 2 Product Purified Derivative Workup->Product Step 3 NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR HRMS High-Resolution Mass Spectrometry Product->HRMS Other Alternative Techniques (FT-IR, UV-Vis) Product->Other Data Combined Spectral Data NMR->Data HRMS->Data Other->Data Analysis Data Analysis & Interpretation Data->Analysis Structure Confirmed Structure Analysis->Structure

Caption: Workflow for the synthesis and characterization of this compound derivatives.

Logical Relationship in Structure Elucidation

The following diagram illustrates the logical flow of information from different analytical techniques to arrive at a confirmed chemical structure.

Structure Elucidation Logic HRMS_Data HRMS Data (Accurate Mass) Elemental_Comp Elemental Composition HRMS_Data->Elemental_Comp Proposed_Structure Proposed Structure Elemental_Comp->Proposed_Structure NMR_Data NMR Data (¹H, ¹³C, 2D) Connectivity Connectivity & Carbon-Hydrogen Framework NMR_Data->Connectivity Connectivity->Proposed_Structure FTIR_Data FT-IR Data (Vibrational Frequencies) Functional_Groups Functional Groups FTIR_Data->Functional_Groups Functional_Groups->Proposed_Structure Confirmed_Structure Confirmed Structure Proposed_Structure->Confirmed_Structure Consistent Data

Caption: Logical flow for structure elucidation using multiple analytical techniques.

References

A Comparative Guide to the Reactivity of Dichloropyrimidines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the reactivity of 4,6-Dichloropyrimidin-5-amine with other dichloropyrimidine analogs, focusing on nucleophilic aromatic substitution (SNAr) reactions. The information presented is intended for researchers, scientists, and drug development professionals to aid in synthetic strategy and the design of novel therapeutics.

Introduction to Dichloropyrimidine Reactivity

Dichloropyrimidines are a class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] The reactivity of the chlorine atoms on the pyrimidine (B1678525) ring is highly dependent on their position and the nature of other substituents on the ring. The electron-deficient character of the pyrimidine ring, due to the two nitrogen atoms, facilitates nucleophilic attack.

The general order of reactivity for chlorine atoms on the pyrimidine ring in SNAr reactions is C4(6) > C2 >> C5.[3] The C4 and C6 positions are more susceptible to nucleophilic attack because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized by the ring nitrogens.[4]

Comparing this compound to Other Dichloropyrimidines

The reactivity of dichloropyrimidines is significantly influenced by the electronic effects of the substituents on the ring. Electron-withdrawing groups enhance the electrophilicity of the carbon atoms bearing the chlorine atoms, thus increasing reactivity towards nucleophiles. Conversely, electron-donating groups decrease reactivity by increasing the electron density of the ring.

This compound , the focus of this guide, possesses an amino group at the C5 position. The amino group is a strong electron-donating group through resonance. This is expected to decrease the reactivity of the chlorine atoms at the C4 and C6 positions towards nucleophilic substitution compared to unsubstituted 4,6-dichloropyrimidine (B16783) and 2,4-dichloropyrimidine (B19661).

Qualitative Reactivity Comparison
CompoundKey Structural FeatureExpected Reactivity in SNArSupporting Observations
This compound 5-amino group (electron-donating)LowerThe electron-donating nature of the amino group deactivates the ring towards nucleophilic attack.
4,6-Dichloropyrimidine Unsubstituted at C2 and C5ModerateThe two chlorine atoms are equivalent and susceptible to nucleophilic substitution. Mono-amination can be achieved, but the introduction of the first amino group deactivates the ring, making the second substitution more challenging.[5]
2,4-Dichloropyrimidine Chlorine at C2 and C4Higher (at C4)The C4 position is generally more reactive than the C2 position.[3] The presence of an additional chlorine atom (an electron-withdrawing group) makes the ring more electron-deficient compared to mono-chlorinated pyrimidines.
2,4,6-Trichloropyrimidine Three chlorine atomsHighestThe presence of three electron-withdrawing chlorine atoms makes the pyrimidine ring highly electrophilic and reactive towards nucleophiles.[3]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (Amination) of a Dichloropyrimidine

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

Materials:

  • Dichloropyrimidine (e.g., this compound) (1 mmol)

  • Amine nucleophile (1-1.2 mmol for mono-substitution)

  • Base (e.g., Triethylamine (B128534) (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃)) (1-2 mmol)

  • Solvent (e.g., Ethanol, Acetonitrile, DMF, or THF) (5-10 mL)

Procedure:

  • To a solution of the dichloropyrimidine in the chosen solvent, add the amine nucleophile and the base.

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. For less reactive substrates like this compound, heating may be required.[5][6]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography on silica (B1680970) gel.

Specific Example: Monoamination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde[6]

A similar protocol can be adapted for this compound.

  • Reactants: 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) (1 mmol), amine (1 mmol), and triethylamine (1 mmol).

  • Solvent: Ethanol (5.0 mL).

  • Conditions: The mixture is heated under reflux for 3 hours.[6]

  • Work-up and Purification: The reaction is monitored by TLC. The resulting product can be isolated by filtration and recrystallized from a suitable solvent like ethanol.[6]

Visualizing Reaction Mechanisms and Pathways

Nucleophilic Aromatic Substitution (SNAr) Workflow

The following diagram illustrates a typical experimental workflow for an SNAr reaction.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Dichloropyrimidine in Solvent B Add Amine Nucleophile A->B C Add Base B->C D Stir at appropriate Temperature (RT to Reflux) C->D E Monitor Reaction (TLC, LC-MS) D->E F Cool to RT E->F Reaction Complete G Isolate Crude Product (Filtration or Evaporation) F->G H Purify Product (Recrystallization or Chromatography) G->H

Caption: A generalized experimental workflow for SNAr reactions.

Factors Influencing Regioselectivity in 2,4-Dichloropyrimidines

The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is a delicate interplay of several factors.

Regioselectivity_Factors A Regioselectivity of SNAr on 2,4-Dichloropyrimidines B Electronic Effects of Ring Substituents A->B C Nature of the Nucleophile A->C D Steric Hindrance A->D E Reaction Conditions (Solvent, Temperature) A->E B1 Electron-donating groups at C6 can favor C2 substitution B->B1 C1 Tertiary amines can show excellent C2 selectivity C->C1

Caption: Key factors influencing regioselectivity in 2,4-dichloropyrimidine SNAr.

Pyrimidine Derivatives as Kinase Inhibitors in Signaling Pathways

Substituted pyrimidines are a cornerstone in the development of kinase inhibitors, which target signaling pathways often dysregulated in diseases like cancer.[1][7] The following diagram depicts a simplified signaling pathway where a pyrimidine-based inhibitor might act.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression

Caption: Simplified MAPK/ERK signaling pathway targeted by pyrimidine kinase inhibitors.

References

Advantages of using "4,6-Dichloropyrimidin-5-amine" in purine synthesis versus other methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of purine (B94841) derivatives is a cornerstone of innovation. While classical methods have long been employed, the use of 4,6-Dichloropyrimidin-5-amine as a starting material offers significant advantages in terms of versatility, efficiency, and the ability to generate diverse molecular libraries. This guide provides an objective comparison of purine synthesis using this compound against the traditional Traube synthesis, supported by experimental data and detailed protocols.

The synthesis of the purine core, a fundamental scaffold in numerous biologically active molecules, has traditionally been dominated by methods like the Traube synthesis, which involves the cyclization of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit. While effective, this method can be limited by harsh reaction conditions and a restricted scope for substituent introduction. The utilization of this compound presents a more contemporary and adaptable approach, allowing for the strategic and regioselective introduction of various functionalities, which is crucial for modern drug discovery and development.

Comparative Analysis of Synthetic Methodologies

The primary advantage of employing this compound lies in the differential reactivity of its two chlorine atoms, enabling sequential and controlled nucleophilic substitutions. This feature allows for the construction of a diverse array of purine analogues that are not readily accessible through traditional routes.

ParameterPurine Synthesis via this compoundTraube Purine Synthesis
Starting Material This compound4,5-Diaminopyrimidine derivatives
Key Transformation Sequential nucleophilic aromatic substitution followed by cyclizationCyclization of a diamine with a one-carbon source
Reaction Conditions Generally milder, often employing microwave irradiationOften requires high temperatures and strong acids/bases
Reported Yields Good to excellent (e.g., 67% for specific derivatives)[1]Variable, ranging from moderate to excellent (64-98%)[2]
Substituent Diversity High; allows for independent introduction of various groups at positions 6 and 9.More limited; substituent introduction is often dictated by the starting pyrimidine.
Versatility High; adaptable for the synthesis of 6,9-disubstituted purines and other complex derivatives.[1]Primarily used for the synthesis of simple purines and their 8-substituted analogues.

Experimental Protocols

Synthesis of a 6,9-Disubstituted Purine Derivative using this compound

This protocol is an example of the synthesis of a 6,9-disubstituted purine derivative as described in the literature.[1]

Step 1: Synthesis of the 5,6-diamino-pyrimidine derivative

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol), add 3-nitroaniline (B104315) (1.1 eq).

  • Heat the mixture under microwave irradiation at 150 °C for 10 minutes.

  • After cooling, the reaction mixture is purified by column chromatography to yield the corresponding 9-substituted purine precursor. A yield of 67% has been reported for this step.[1]

Step 2: Second Amination

  • To the product from Step 1 (1.0 eq), add p-methoxybenzylamine (1.2 eq).

  • Heat the mixture under microwave irradiation at 100 °C for 1 hour.

  • Purify the product by column chromatography.

Step 3: Reduction of the Nitro Group and Cyclization

  • Dissolve the product from Step 2 in a mixture of ethanol (B145695) and ethyl acetate.

  • Add tin(II) chloride (SnCl₂) (excess) and reflux the mixture for 2 hours.

  • The resulting diamine can then be cyclized with triethyl orthoformate in the presence of an acid catalyst to afford the final 6,9-disubstituted purine derivative.

Classical Traube Purine Synthesis

This protocol is a general representation of the Traube synthesis.[3][4][5][6]

  • A solution of a 4,5-diaminopyrimidine derivative (e.g., pyrimidine-4,5-diamine, 4.0 g, 36 mmol) in 98-100% formic acid (23 mL) is prepared.[3]

  • The solution is heated in an oil bath at 100 °C for 30 minutes while bubbling a stream of carbon dioxide through it.[3]

  • The temperature is then raised to 210 °C over 45 minutes and maintained for an additional 30 minutes.[3]

  • The temperature is subsequently lowered to 110 °C and held until all the formic acid has evaporated, which can take approximately 2 hours.[3]

  • The resulting crude purine is then purified, often by recrystallization. Yields for this type of synthesis can range from 65-75%.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key steps in both the this compound and Traube purine synthesis methods.

purine_synthesis_from_dichloropyrimidine start This compound intermediate1 N-Aryl-6-chloro- pyrimidin-4,5-diamine start->intermediate1 + Ar-NH2 (Microwave) intermediate2 N4-Aryl-N6-alkyl- pyrimidine-4,5,6-triamine intermediate1->intermediate2 + R-NH2 (Microwave) product 6,9-Disubstituted Purine intermediate2->product Cyclization (e.g., Triethyl orthoformate)

Caption: Synthesis of a 6,9-disubstituted purine from this compound.

traube_purine_synthesis start 4,5-Diaminopyrimidine intermediate N-Formyl-4,5- diaminopyrimidine start->intermediate + Formic Acid (Heating) product Purine intermediate->product Cyclodehydration (High Temperature)

Caption: The classical Traube synthesis of the purine core.

Conclusion

The use of this compound as a precursor in purine synthesis represents a significant advancement over classical methods like the Traube synthesis. Its key advantages include milder reaction conditions, often facilitated by microwave technology, and unparalleled versatility in introducing a wide range of substituents at positions 6 and 9 of the purine ring. This adaptability is of paramount importance in the field of medicinal chemistry, where the systematic modification of a core scaffold is essential for optimizing biological activity and developing novel therapeutic agents. While the Traube synthesis remains a valuable tool for accessing certain purine structures, the this compound-based approach offers a more flexible and powerful platform for modern synthetic and drug discovery endeavors.

References

A Crystallographic Comparison of Novel Heterocycles Derived from 4,6-Dichloropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of novel compounds is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the X-ray crystallographic data of a recently synthesized 5,7-diazaullazine derivative, a complex heterocyclic system, originating from the versatile starting material, 4,6-dichloropyrimidin-5-amine.

This guide presents key crystallographic parameters, details the experimental protocols for synthesis and crystal growth, and visualizes the synthetic workflow. By presenting this data in a clear and comparative format, this guide aims to facilitate a deeper understanding of the structural nuances of these novel compounds and to support further research in the development of pyrimidine-based therapeutics.

Comparative Crystallographic Data

A comprehensive summary of the crystallographic data for the novel 5,7-diazaullazine derivative is presented below. This data provides the fundamental information regarding the solid-state conformation and packing of the molecule.

Parameter5,7-Diazaullazine Derivative (5c)
Chemical Formula C₃₃H₂₂N₄
Formula Weight 482.55
Crystal System Triclinic
Space Group P-1
a (Å) 9.5879(4)
b (Å) 12.1226(5)
c (Å) 12.3833(5)
α (°) 108.773(2)
β (°) 100.283(2)
γ (°) 98.704(2)
Volume (ų) 1282.17(9)
Z 2
Calculated Density (g/cm³) 1.250
Absorption Coefficient (mm⁻¹) 0.076
F(000) 504.0

Experimental Protocols

The following sections detail the synthetic methodology for the precursor and the final diazaullazine compound, along with the procedure for obtaining single crystals suitable for X-ray diffraction analysis.

Synthesis of Precursor 4c

The synthesis of the key precursor molecule, (4,6-bis((4-methylphenyl)ethynyl)pyrimidin-5-yl)-1H-pyrrole-2-carbaldehyde (4c), was achieved through a multi-step process starting from this compound.

A crucial step in the synthesis of the final diazaullazine derivatives involved a Povarov/cycloisomerization reaction. The general procedure is outlined below.

Synthesis of 5,7-Diazaullazine Derivative (5c)
  • To a solution of the precursor 4c (1 equivalent) in xylene, iron(III) chloride (1 equivalent) and the corresponding aniline (B41778) (1.2 equivalents) were added.

  • The reaction mixture was heated to 140 °C for 3 hours.

  • After cooling, p-toluenesulfonic acid monohydrate (30 equivalents) was added, and the mixture was heated to 140 °C for an additional 6 hours.

  • The product was then isolated and purified to yield the final 5,7-diazaullazine derivative 5c .

Single Crystal Growth

Single crystals of the 5,7-diazaullazine derivative 5c suitable for X-ray diffraction were grown by the slow evaporation of a chloroform (B151607) solution of the compound.

Visualizing the Synthesis and Molecular Structure

To better illustrate the experimental workflow and the resulting molecular structure, the following diagrams are provided.

experimental_workflow Synthesis of 5,7-Diazaullazine Derivative (5c) cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis cluster_crystallography Crystallography start This compound step1 Clausson-Kaas Reaction start->step1 pyrrolopyrimidine Pyrrolopyrimidine Intermediate step1->pyrrolopyrimidine step2 Vilsmeier-Haack Reaction pyrrolopyrimidine->step2 formylpyrrole Formylpyrrole Intermediate step2->formylpyrrole step3 Two-fold Sonogashira Reaction formylpyrrole->step3 precursor_4c Precursor 4c step3->precursor_4c povarov Povarov/Cycloisomerization Reaction precursor_4c->povarov final_product 5,7-Diazaullazine (5c) povarov->final_product crystal_growth Slow Evaporation from Chloroform final_product->crystal_growth xray_analysis Single-Crystal X-ray Diffraction crystal_growth->xray_analysis

Caption: Synthetic workflow for the 5,7-diazaullazine derivative (5c).

This guide provides a foundational comparison based on the available crystallographic data for a novel derivative of this compound. As more crystal structures of related compounds become available, this guide can be expanded to provide a more comprehensive understanding of the structure-property relationships within this class of molecules, aiding in the future design of innovative therapeutic agents.

Spectroscopic Analysis of 4,6-Dichloropyrimidin-5-amine and its Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural evolution of molecules during a chemical reaction is paramount. This guide provides a comparative spectroscopic analysis of 4,6-Dichloropyrimidin-5-amine and its key reaction intermediates. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification and characterization of these compounds in synthetic pathways.

Introduction to this compound Reactions

This compound is a versatile starting material in the synthesis of various heterocyclic compounds, particularly those with pharmaceutical applications such as inhibitors of kinases.[1][2] The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential introduction of different functional groups. This step-wise functionalization generates stable intermediates that can be isolated and characterized. This guide focuses on the spectroscopic signatures of the parent molecule and its mono-substituted derivatives, which are common intermediates in the synthesis of more complex molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a representative mono-aminated intermediate, N-[(1-Adamantyl)methyl]-6-chloropyrimidin-4-amine. This comparison highlights the spectroscopic changes that occur upon substitution at one of the chloro-positions.

Table 1: 1H and 13C NMR Spectroscopic Data

Compound1H NMR (Solvent)13C NMR (Solvent)
This compound (DMSO-d6) δ: 8.2 (s, 1H), 6.9 (s, 2H)[3](DMSO-d6) δ: 157.1, 157.0, 153.5, 130.3[3]
N-[(1-Adamantyl)methyl]-6-chloropyrimidin-4-amine (CDCl3) δ: 8.28 (s, 1H, H2), 6.33 (s, 1H, H5), 5.84 (br. s., 1H, NH), 2.92 (br. s., 2H, CH2(NH)), 1.99 (s, 3H, Ad), 1.44–1.75 (m, 12H, Ad)[1](CDCl3) δ: 163.9 (C6), 159.1 (C4), 158.2 (C2), 100.3 (C5), 53.5 (CH2(NH)), 40.3 (3C, Ad), 36.8 (3C, Ad), 34.1 (Cquat), 28.1 (3C, Ad)[1]

Table 2: IR and Mass Spectrometry Data

CompoundIR Spectroscopy (cm-1)Mass Spectrometry (m/z)
This compound KBr pellet: 3470 (N-H Asymm. stret.), 3390 (N-H symm. stret.), 1650 (NH₂ scissoring)[4]Electron Ionization (EI): 163 (M+), 128, 101, 74, 66[5][6]
N-[(1-Adamantyl)methyl]-6-chloropyrimidin-4-amine Not explicitly provided in the search results.HRMS (MALDI-TOF): [M + H]+ calculated for C15H21ClN3: 278.1419; observed: 278.1399[1]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols based on the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra were recorded on spectrometers operating at frequencies ranging from 90 MHz to 400 MHz.[1][3][7] Samples were dissolved in deuterated solvents such as DMSO-d6 or CDCl3. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were recorded on FT-IR spectrophotometers.[8][9] Samples of solid compounds were prepared as KBr pellets.[4] The spectra were typically recorded in the region of 4000-400 cm-1.

Mass Spectrometry (MS): Mass spectra were obtained using various ionization techniques, including electron ionization (EI) and High-Resolution Mass Spectrometry (HRMS) with techniques like MALDI-TOF or ESI.[1][5][6][9] For EI-MS, spectra were recorded at an ionization energy of 70 eV.[9]

Reaction Pathway and Workflow

The following diagrams illustrate a typical reaction pathway for the sequential substitution of this compound and a general workflow for the spectroscopic analysis of the resulting intermediates.

reaction_pathway start This compound intermediate Mono-substituted Intermediate start->intermediate + Nucleophile 1 (e.g., R1-NH2) product Di-substituted Product intermediate->product + Nucleophile 2 (e.g., R2-NH2)

Caption: Sequential SNAr on this compound.

experimental_workflow reaction Chemical Reaction isolation Isolation & Purification (e.g., Chromatography) reaction->isolation nmr NMR Spectroscopy (1H, 13C) isolation->nmr ir IR Spectroscopy isolation->ir ms Mass Spectrometry isolation->ms analysis Structure Elucidation nmr->analysis ir->analysis ms->analysis

Caption: Spectroscopic analysis workflow for reaction intermediates.

Conclusion

The spectroscopic data presented provides a clear basis for differentiating between this compound and its mono-substituted reaction intermediates. The changes in NMR chemical shifts, particularly for the pyrimidine (B1678525) ring protons and carbons, are highly indicative of substitution. Furthermore, mass spectrometry provides definitive evidence of the incorporation of the nucleophile through the change in molecular weight. This guide serves as a valuable resource for researchers in the field, enabling more efficient and accurate characterization of these important synthetic intermediates.

References

A Comparative Guide to the Synthesis of a P2Y12 Receptor Antagonist via a Dichloropyrimidine Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Cardiovascular Therapeutic

This guide provides a comprehensive validation of a synthetic route to the P2Y12 receptor antagonist, Ticagrelor, commencing from a 4,6-dichloropyrimidine (B16783) intermediate. The performance of this primary synthetic pathway is objectively compared with a notable alternative route, supported by experimental data. Detailed methodologies for all pivotal experiments are provided to ensure reproducibility and facilitate informed decisions in the selection of synthetic strategies.

Introduction to the Synthetic Target: Ticagrelor

Ticagrelor is a potent and selective P2Y12 receptor antagonist, a cornerstone in the prevention of thrombotic events in patients with acute coronary syndrome. Its intricate molecular architecture necessitates a multi-step synthesis. A key intermediate in one of the common industrial syntheses is 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, a close structural analog of the requested "4,6-Dichloropyrimidin-5-amine". The core of this guide will focus on the synthetic route originating from this nitro-substituted dichloropyrimidine and compare it with a classical approach starting from 2-thiobarbituric acid.

Comparative Analysis of Synthetic Routes

Two primary synthetic routes for the production of Ticagrelor are evaluated:

  • Route 1 (Primary): A linear synthesis commencing with the nitration of 2-(propylthio)pyrimidine-4,6-diol (B44197) to form the key intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.

  • Route 2 (Alternative): A convergent synthesis that also originates from 2-thiobarbituric acid but employs a different strategy for the introduction of the side chains.

The following tables summarize the quantitative data for each route, providing a clear comparison of their efficiency at each stage.

Table 1: Quantitative Comparison of Synthetic Route 1

StepReactionStarting MaterialProductReagentsYield (%)Purity (%)
1aS-propylation2-Thiobarbituric acid2-(Propylthio)pyrimidine-4,6-dioln-Propyl bromide, NaOH~85>98
1bNitration2-(Propylthio)pyrimidine-4,6-diol5-Nitro-2-(propylthio)pyrimidine-4,6-diol (B44204)Fuming HNO₃, Acetic acid~90>99
1cChlorination5-Nitro-2-(propylthio)pyrimidine-4,6-diol4,6-Dichloro-5-nitro-2-(propylthio)pyrimidinePOCl₃, DIPEA~95>98
1dNucleophilic Substitution4,6-Dichloro-5-nitro-2-(propylthio)pyrimidineIntermediate Amine(1S,2S,3R,5S)-3-(2-hydroxyethoxy)-5-aminocyclopentane-1,2-diolDBU, DIPEA~90
1eReduction of Nitro GroupIntermediate AmineDiamine IntermediateFe, Acetic Acid~85>95
1fDiazotization and CyclizationDiamine IntermediateTriazolopyrimidine IntermediateNaNO₂, Acetic Acid~80>95
1gNucleophilic Aromatic SubstitutionTriazolopyrimidine IntermediateTicagrelor(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine~75>99
Overall Yield ~35

Table 2: Quantitative Comparison of Synthetic Route 2

StepReactionStarting MaterialProductReagentsYield (%)Purity (%)
2aS-propylation and Nitration (one-pot)2-Thiobarbituric acid5-Nitro-2-(propylthio)pyrimidine-4,6-dioln-Propyl iodide, NaOH, HNO₃~75>95
2bChlorination5-Nitro-2-(propylthio)pyrimidine-4,6-diol4,6-Dichloro-5-nitro-2-(propylthio)pyrimidinePOCl₃, N,N-dimethylaniline~88>98
2cConvergent Coupling4,6-Dichloro-5-nitro-2-(propylthio)pyrimidineCoupled IntermediatePre-formed side chainK₂CO₃~85
2dReduction and CyclizationCoupled IntermediateTicagrelorH₂, Pd/C, then NaNO₂~70>99
Overall Yield ~40

Experimental Protocols

Detailed methodologies for the key transformations in Route 1 are provided below.

Step 1c: Chlorination of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

To a cooled (0-5 °C) mixture of 5-nitro-2-(propylthio)pyrimidine-4,6-diol (1 equivalent) in phosphorus oxychloride (3 equivalents), N,N-diisopropylethylamine (DIPEA, 2.2 equivalents) is added dropwise, maintaining the temperature below 10 °C. The reaction mixture is then slowly warmed to 80 °C and stirred for 4 hours. After completion, the mixture is cooled to room temperature and slowly quenched with ice-water. The precipitated product is filtered, washed with water, and dried under vacuum to afford 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.

Step 1e: Reduction of the Nitro Group

To a suspension of the nitro intermediate from the previous step (1 equivalent) in a mixture of ethanol (B145695) and acetic acid (5:1), iron powder (5 equivalents) is added portion-wise at room temperature. The mixture is then heated to 70 °C and stirred for 3 hours. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give the diamine intermediate.

Step 1g: Final Nucleophilic Aromatic Substitution

A mixture of the triazolopyrimidine intermediate (1 equivalent), (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (1.2 equivalents), and triethylamine (B128534) (3 equivalents) in acetonitrile (B52724) is heated to reflux for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield Ticagrelor.

Visualizing the Synthetic Logic and Biological Pathway

To better understand the relationships between the synthetic routes and the biological target of the synthesized molecule, the following diagrams are provided.

G cluster_0 Synthetic Route Comparison Start1 2-Thiobarbituric Acid Inter1A 2-(Propylthio)pyrimidine-4,6-diol Start1->Inter1A S-propylation (Yield: ~85%) Route2 Route 2 (Convergent) Start1->Route2 One-pot to Nitro-diol Inter1B 5-Nitro-2-(propylthio)pyrimidine-4,6-diol Inter1A->Inter1B Nitration (Yield: ~90%) KeyInter 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine Inter1B->KeyInter Chlorination (Yield: ~95%) Route1 Route 1 (Linear) KeyInter->Route1 Linear Elaboration Ticagrelor Ticagrelor Route1->Ticagrelor Overall Yield: ~35% Route2->KeyInter Chlorination Route2->Ticagrelor Overall Yield: ~40%

Caption: A flowchart comparing the linear and convergent synthetic routes to Ticagrelor.

P2Y12_Signaling ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R Binds Gi Gi Protein P2Y12R->Gi Activates Ticagrelor Ticagrelor (Antagonist) Ticagrelor->P2Y12R Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP ↓ VASP Phosphorylation PKA->VASP GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Inhibits Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Caption: The P2Y12 receptor signaling pathway and the inhibitory action of Ticagrelor.

Conclusion

The synthetic route to Ticagrelor via the "4,6-dichloro-5-nitro-2-(propylthio)pyrimidine" intermediate (Route 1) is a robust and high-yielding pathway. While the alternative convergent route (Route 2) may offer a slightly higher overall yield in some reported instances, the linear approach of Route 1 provides a more straightforward progression with well-defined intermediates. The choice of synthetic route will ultimately depend on factors such as the desired scale of production, cost of starting materials, and the specific capabilities of the manufacturing facility. This guide provides the necessary data and protocols to assist researchers and drug development professionals in making an informed decision based on their specific needs.

A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of the pyrimidine (B1678525) core is a cornerstone of modern medicinal chemistry. The strategic introduction of carbon-carbon and carbon-nitrogen bonds to scaffolds like 4,6-Dichloropyrimidin-5-amine is pivotal in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of various catalytic systems for the most common cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—with this specific substrate. While direct, comprehensive comparative studies on this compound are limited in publicly available literature, this guide collates data from studies on structurally similar dichloropyrimidines to provide a valuable starting point for catalyst selection and reaction optimization.

Data Presentation: Catalyst Performance in Cross-Coupling Reactions

The following tables summarize the performance of different palladium-based catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound and its close analogs.

Table 1: Suzuki-Miyaura Coupling of Dichloropyrimidines with Arylboronic Acids

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane/H₂O70-8018-2255-605-(4-bromophenyl)-4,6-dichloropyrimidine[1][2]
Pd(OAc)₂PPh₃K₃PO₄Not SpecifiedNot SpecifiedNot SpecifiedReasonable4,6-dichloropyrimidines[3]
Pd(PPh₃)₂Cl₂PPh₃K₃PO₄Not SpecifiedNot SpecifiedNot SpecifiedReasonable4,6-dichloropyrimidines[3]
Pd/dialkylbiphenylphosphinedialkylbiphenylphosphineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHighaminoheteroaryl halides[4]

Table 2: Buchwald-Hartwig Amination of Dichloropyrimidines

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd₂(dba)₃/DavePhosDavePhosK₂CO₃DMF140Not Specified40-464-amino-6-chloropyrimidine[5]
Pd₂(dba)₃/BINAPBINAPCs₂CO₃1,4-DioxaneBoilingNot SpecifiedLow4,6-dichloropyrimidine[6]
Pd(0)/Cy-JosiPhosCy-JosiPhosNot SpecifiedNot SpecifiedNot SpecifiedNot Specified302-amino-6-chloropyrazine[5]
Pd(0)/Ph-JosiPhosPh-JosiPhosNot SpecifiedNot SpecifiedNot SpecifiedNot Specified902-amino-6-chloropyrazine[5]

Table 3: Sonogashira Coupling of Dichloropyrimidines with Terminal Alkynes

Catalyst SystemCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(PPh₃)₂Cl₂CuIPPh₃AmineNot SpecifiedRTNot SpecifiedGoodGeneral[7][8][9]
Pd(CH₃CN)₂Cl₂None (Cu-free)cataCXium ACs₂CO₃Green SolventRT48Good to ExcellentAryl halides[10]
Pd(II) complexesNone (Cu-free)Chalcogenated Schiff basesNot SpecifiedNot SpecifiedNot Specified1-2HighAryl halides[11]

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions of this compound, adapted from literature on similar substrates. Optimization for the specific substrate and coupling partners is highly recommended.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). A suitable base (e.g., K₃PO₄, 2.0 mmol) and a degassed solvent system (e.g., 1,4-dioxane/water) are then added. The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80 °C) for a designated time (e.g., 18-24 hours). After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., DavePhos, 4 mol%) are combined. The tube is evacuated and backfilled with an inert gas. The solvent (e.g., DMF) is then added, followed by this compound (1.0 mmol), the amine coupling partner (1.2 mmol), and the base (e.g., K₂CO₃, 2.5 mmol). The reaction mixture is heated to the desired temperature (e.g., 140 °C) and stirred for the required time. Upon completion, the mixture is cooled, diluted with a suitable solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by chromatography to yield the desired aminated product.[5]

General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%) is placed in a reaction flask under an inert atmosphere. A degassed solvent (e.g., THF or DMF) is added, followed by the terminal alkyne (1.2 mmol) and a suitable base (e.g., triethylamine (B128534) or diisopropylamine). The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then filtered, and the solvent is removed in vacuo. The resulting crude product is purified by column chromatography. For copper-free conditions, the copper(I) salt is omitted, and a different base such as Cs₂CO₃ may be used.[7][10]

Visualization of Workflows and Comparisons

The following diagrams, generated using the DOT language, illustrate the general experimental workflow for cross-coupling reactions and a logical comparison of the catalyst systems.

G cluster_workflow General Experimental Workflow for Cross-Coupling Reactions A Reactant Preparation (this compound, Coupling Partner) B Catalyst System Addition (Palladium Source, Ligand, Base) A->B C Inert Atmosphere (Argon or Nitrogen) B->C D Solvent Addition (Degassed) C->D E Reaction (Heating and Stirring) D->E F Work-up (Extraction and Washing) E->F G Purification (Column Chromatography) F->G H Product G->H

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

G cluster_comparison Catalyst System Comparison for Cross-Coupling Reactions cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira Coupling_Reaction Cross-Coupling Reaction Type S_Catalyst1 Pd(PPh₃)₄ (Standard, good yields for some substrates) Coupling_Reaction->S_Catalyst1 S_Catalyst2 Pd(OAc)₂/Phosphine Ligands (Versatile, requires ligand screening) Coupling_Reaction->S_Catalyst2 B_Catalyst1 Pd₂(dba)₃/Bulky Phosphine Ligands (e.g., DavePhos, XPhos) (Effective for C-N bond formation) Coupling_Reaction->B_Catalyst1 B_Catalyst2 Pd(0)/Josiphos Ligands (High yields for specific amines) Coupling_Reaction->B_Catalyst2 So_Catalyst1 Pd/Cu Co-catalyst (Traditional, effective but potential for homocoupling) Coupling_Reaction->So_Catalyst1 So_Catalyst2 Cu-free Pd Catalysts (Greener, avoids copper toxicity) Coupling_Reaction->So_Catalyst2

Caption: A comparative overview of catalyst systems for different cross-coupling reactions.

References

Purity Confirmation of 4,6-Dichloropyrimidin-5-amine: A Comparative Guide for Synthetic Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical, non-negotiable aspect of chemical synthesis. This guide provides a comprehensive comparison of analytical methods for the purity confirmation of 4,6-Dichloropyrimidin-5-amine, a key intermediate in the synthesis of various pharmaceutical compounds. Furthermore, it explores viable alternative starting materials and presents supporting experimental data to aid in the selection of the most suitable precursors for your synthetic needs.

The purity of this compound (CAS 5413-85-4) is paramount as impurities can lead to undesirable side reactions, reduced yields, and the formation of difficult-to-remove byproducts, ultimately impacting the quality and safety of the final active pharmaceutical ingredient (API). This guide details common analytical techniques for purity assessment and discusses potential alternative starting materials, offering a comparative analysis of their reactivity and potential impurity profiles.

Purity Analysis of this compound

A multi-pronged analytical approach is recommended to ensure the comprehensive purity assessment of this compound. The following table summarizes the key analytical techniques and their specific applications.

Analytical TechniqueParameter MeasuredTypical Acceptance Criteria
High-Performance Liquid Chromatography (HPLC) Purity (%) and Impurity ProfilePurity: ≥ 98.0%
Individual Impurity: ≤ 0.5%
Total Impurities: ≤ 1.0%
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of Volatile ImpuritiesAbsence of significant volatile impurities
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural Confirmation and Purity EstimationConforms to the reference spectrum
Mass Spectrometry (MS) Molecular Weight ConfirmationConforms to the theoretical mass
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group IdentificationConforms to the reference spectrum

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A robust reverse-phase HPLC method is crucial for the quantitative determination of the purity of this compound and for the detection of non-volatile impurities.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid). For a closely related compound, 2-Amino-4,6-dichloropyrimidine, a mobile phase of acetonitrile, water, and phosphoric acid has been reported.[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve the sample in a suitable solvent such as Dichloromethane or Ethyl Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural confirmation of this compound and for detecting the presence of structurally similar impurities. Spectral data for this compound can be found in public databases such as the NIST WebBook.[2][3]

Potential Impurities

The manufacturing process of this compound can introduce several potential impurities. Understanding these is crucial for developing appropriate analytical methods for their detection and control.

  • Starting Material Residues: Unreacted starting materials from the synthesis, such as 2-amino-4,6-dihydroxypyrimidine.[4]

  • By-products of Chlorination: Incomplete or over-chlorination can lead to the formation of mono-chlorinated or tri-chlorinated pyrimidine (B1678525) derivatives.

  • Solvent Residues: Residual solvents used during the synthesis and purification steps.

  • Degradation Products: The compound may degrade under certain conditions, leading to the formation of various degradation products.

Alternative Starting Materials: A Comparative Overview

In certain synthetic pathways, particularly for the synthesis of purine (B94841) derivatives and other complex heterocyclic systems, alternative starting materials can be considered.[5] The choice of starting material can significantly impact the reaction efficiency, impurity profile, and overall cost-effectiveness of the synthesis.

Starting MaterialKey Features & AdvantagesPotential Disadvantages
This compound Readily available. The amino group at the 5-position is a key functionality for further elaboration.Reactivity can be influenced by the presence of both chloro and amino groups.
2-Amino-4,6-dichloropyrimidine A versatile building block for the synthesis of various APIs and agrochemicals.[6] Can undergo regioselective amination.The reactivity of the two chlorine atoms can sometimes lead to mixtures of products.[7]
4,6-Dichloro-5-nitropyrimidine The nitro group is a strong electron-withdrawing group, activating the ring for nucleophilic substitution. Can be reduced to the corresponding amine.[5]The nitro group may need to be reduced in a separate step, adding to the synthetic sequence. Reactions with amines can sometimes lead to unexpected products.[8]

The reactivity of dichloropyrimidines is highly dependent on the position of the substituents. Generally, the reactivity of chloro-substituted positions in pyrimidines follows the order C4(6) > C2 >> C5.[9]

Visualizing the Workflow and Chemical Logic

To better illustrate the processes involved, the following diagrams, created using the DOT language, outline the experimental workflow for purity analysis and the logical relationship in selecting a starting material.

Purity_Analysis_Workflow cluster_0 Purity Confirmation Workflow for this compound Start Sample of This compound HPLC HPLC Analysis (Purity & Impurity Profile) Start->HPLC GCMS GC-MS Analysis (Volatile Impurities) Start->GCMS NMR NMR Spectroscopy (Structural Confirmation) Start->NMR Decision Purity Meets Specification? HPLC->Decision GCMS->Decision NMR->Decision Pass Release for Synthesis Decision->Pass Yes Fail Reject Batch / Further Purification Decision->Fail No

Caption: Experimental workflow for the purity confirmation of this compound.

Starting_Material_Selection cluster_1 Decision Framework for Starting Material Selection cluster_2 Alternative Starting Materials Target Target Molecule (e.g., Purine Derivative) Consideration Synthetic Route Efficiency Impurity Profile Cost & Availability Target->Consideration SM1 This compound Consideration:f0->SM1 Consideration:f1->SM1 Consideration:f2->SM1 SM2 2-Amino-4,6-dichloropyrimidine Consideration:f0->SM2 Consideration:f1->SM2 Consideration:f2->SM2 SM3 4,6-Dichloro-5-nitropyrimidine Consideration:f0->SM3 Consideration:f1->SM3 Consideration:f2->SM3 Decision Optimal Starting Material SM1->Decision SM2->Decision SM3->Decision

Caption: Logical framework for selecting a pyrimidine-based starting material.

References

Assessing the stability of "4,6-Dichloropyrimidin-5-amine" under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of 4,6-Dichloropyrimidin-5-amine in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the stability of this compound under various reaction conditions commonly encountered in medicinal chemistry and drug development. By comparing its reactivity with alternative dichloropyrimidine scaffolds and providing detailed experimental protocols, this document serves as a valuable resource for optimizing synthetic routes and ensuring the integrity of target molecules.

Introduction

This compound is a key building block in the synthesis of a wide range of biologically active compounds, particularly purine (B94841) analogs and other heterocyclic systems. Its utility stems from the two reactive chlorine atoms at the C4 and C6 positions, which are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, this inherent reactivity also dictates its stability under different chemical environments. Understanding these stability parameters is crucial for reaction design, process development, and impurity control.

Comparative Stability and Reactivity Analysis

The stability of this compound is intrinsically linked to its reactivity. The electron-withdrawing nature of the pyrimidine (B1678525) ring nitrogens activates the C4 and C6 positions for nucleophilic attack. The amino group at C5, being an electron-donating group, can modulate this reactivity.

CompoundCommon Reaction ConditionsRelative Reactivity/InstabilityNotes
This compound Nucleophilic Aromatic Substitution (SNAr) with amines, alkoxides. Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).HighThe two chlorine atoms are readily displaced by a variety of nucleophiles. The symmetrical nature of the C4 and C6 positions simplifies monosubstitution reactions.
2,4-Dichloropyrimidine SNAr, Palladium-catalyzed cross-coupling.High (C4 > C2)Generally, the C4 position is more reactive than the C2 position in both SNAr and cross-coupling reactions.[1][2]
2,6-Dichloropyrimidine SNAr, Palladium-catalyzed cross-coupling.HighSimilar to 4,6-dichloropyrimidine, the C2 and C6 positions are highly activated towards nucleophilic attack.
2-Ethoxy-4,6-dichloropyrimidine SNAr with amines.ModerateThe electron-donating ethoxy group at the C2 position reduces the overall electrophilicity of the pyrimidine ring, making it less reactive (more stable) compared to unsubstituted dichloropyrimidines. Harsher reaction conditions are often required for substitution.[3]

Key Stability Considerations:

  • Nucleophiles and Base: this compound will readily react with primary and secondary amines, alkoxides, and other nucleophiles. The presence of a base (e.g., triethylamine, potassium carbonate) facilitates these SNAr reactions. Therefore, the compound is unstable in the presence of strong nucleophiles and basic conditions, especially at elevated temperatures.

  • Palladium Catalysts: In the presence of palladium catalysts, ligands, and a suitable base, this compound will undergo cross-coupling reactions with boronic acids, stannanes, and other organometallic reagents. This indicates instability under these specific catalytic conditions.

  • Acidic Conditions: While less reactive than under basic conditions, prolonged exposure to strong acids could lead to hydrolysis or other degradation pathways. Acid-catalyzed amination has been observed for other chloropyrimidines, suggesting potential reactivity.[4]

  • Thermal Stress: The compound has a melting point of 145-148 °C.[5] While stable at room temperature and recommended storage conditions of 2-8°C, prolonged exposure to high temperatures, especially in the presence of reactive species, will likely lead to degradation.[5]

Experimental Protocols

To quantitatively assess the stability of this compound and compare it with alternatives, a stability-indicating high-performance liquid chromatography (HPLC) method is essential. The following protocol outlines a general procedure for developing such a method and performing forced degradation studies.

Protocol 1: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products.

1. Instrumentation and Chromatographic Conditions (Initial Parameters):

  • HPLC System: A system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of this compound (a starting point could be around 225 nm).[6]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25-30 °C).

2. Method Development:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., 95% ethanol, where it is soluble at 50 mg/mL).[5]

  • Optimize the mobile phase composition and gradient to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time.

  • Perform forced degradation studies (as outlined in Protocol 2) to generate degradation products.

  • Adjust the chromatographic conditions to ensure baseline separation between the parent peak and all degradation product peaks.

3. Method Validation (ICH Guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol 2: Forced Degradation (Stress Testing) Studies

Objective: To investigate the degradation behavior of this compound under various stress conditions.

1. Preparation of Test Solutions:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

2. Stress Conditions:

  • Acid Hydrolysis: Add 1N HCl to the test solution and heat (e.g., at 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Add 1N NaOH to the test solution and keep at room temperature or heat gently for a specified period. Neutralize before analysis.

  • Oxidative Degradation: Add 3-30% hydrogen peroxide to the test solution and keep at room temperature for a specified period.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80-100 °C) for a specified period. Dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the test solution to UV light (e.g., in a photostability chamber) for a specified duration.

3. Analysis:

  • At each time point, withdraw a sample and analyze it using the validated stability-indicating HPLC method.

  • Calculate the percentage of degradation and identify the major degradation products by their retention times and response factors (if known).

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical workflow for assessing the stability of this compound.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_sample Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 1N HCl, 60°C) prep_sample->acid base Base Hydrolysis (e.g., 1N NaOH, RT) prep_sample->base oxidation Oxidation (e.g., 3% H2O2, RT) prep_sample->oxidation thermal Thermal Stress (e.g., 80°C, solid) prep_sample->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for forced degradation studies of this compound.

Signaling Pathway Context: Purine Synthesis Inhibition

The stability of this compound is critical as it is a precursor for synthesizing various purine analogs. These analogs can act as inhibitors in numerous signaling pathways, such as those involved in cell proliferation, by mimicking endogenous purines and disrupting DNA/RNA synthesis or kinase activity.

G cluster_synthesis Synthesis cluster_pathway Biological Pathway start This compound (Stable Precursor) reaction Cyclization & Functionalization (Controlled Reaction Conditions) start->reaction product Purine Analog (Active Pharmaceutical Ingredient) reaction->product target Target Enzyme (e.g., Kinase, Polymerase) product->target Binds to inhibition Inhibition of Pathway target->inhibition effect Therapeutic Effect (e.g., Anti-proliferative) inhibition->effect

Caption: Role of stable this compound in synthesizing purine analog inhibitors.

References

Safety Operating Guide

Proper Disposal of 4,6-Dichloropyrimidin-5-amine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4,6-Dichloropyrimidin-5-amine are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as hazardous, causing skin, eye, and respiratory irritation.[1]

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.[2]Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[3]Prevents skin irritation and absorption.
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area.[3][4] If dust is generated, a NIOSH/MSHA-approved respirator is necessary.Avoids inhalation of irritating dust.

Always work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4] Ensure that an eyewash station and a safety shower are readily accessible.[4][5]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. This typically involves treating it as hazardous chemical waste.

Step 1: Segregation and Collection of Waste

  • Solid Waste : Collect any unused or waste this compound powder.

    • Carefully sweep up the solid material, avoiding the creation of dust.[4]

    • Place the collected solid into a clearly labeled, sealable hazardous waste container.

  • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must also be treated as hazardous waste.

    • Place all contaminated disposables into the same designated hazardous waste container.

  • Empty Containers : "Empty" containers may retain chemical residue.

    • These should be sealed and disposed of in the same manner as the chemical waste itself. Do not rinse into the drain.

Step 2: Waste Container Management

  • Labeling : The waste container must be clearly and accurately labeled.

    • The label should include: "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Storage : Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.

    • The storage area should be cool, dry, and well-ventilated.[3][4]

    • Keep the container away from incompatible materials, particularly strong oxidizing agents.[4]

Step 3: Arranging for Final Disposal

  • Contact EH&S : Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Documentation : Complete all necessary waste pickup forms or manifests as required by your institution and regulatory agencies.

  • Handover : Follow the specific instructions provided by EH&S or the contractor for the final pickup and disposal of the waste. The waste will be transported to an approved treatment and disposal facility.[3][5]

Emergency Procedures for Spills

In the event of an accidental spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate : Evacuate all non-essential personnel from the immediate spill area.[3]

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Wearing full PPE, carefully sweep up the spilled solid material.[4] Avoid generating dust.

  • Collect : Place the spilled material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EH&S department.

Table 2: Hazard and Precautionary Summary

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
H319: Causes serious eye irritation.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
H335: May cause respiratory irritation.[1]P261: Avoid breathing dust.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (Fume Hood) A->B C Collect Waste Chemical & Contaminated Materials B->C Begin Disposal D Place in a Labeled, Sealable Hazardous Waste Container C->D E Store Container in a Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EH&S) E->F G Complete Waste Pickup Documentation F->G H Transfer to Authorized Waste Personnel G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4,6-Dichloropyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,6-Dichloropyrimidin-5-amine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 5413-85-4[1]

  • Molecular Formula: C₄H₃Cl₂N₃

Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Hazard ClassificationDescription
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[1][3]To prevent skin contact and irritation.[1]
Eye and Face Protection Tightly fitting safety goggles or chemical safety glasses meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a risk of splashing.[1][2][3]To protect eyes from dust particles and splashes, which can cause serious irritation.[1]
Skin and Body Protection A lab coat or chemical-resistant clothing that covers the entire body. Closed-toe and closed-heel shoes are required.[2][3]To prevent accidental skin exposure.
Respiratory Protection A NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or if irritation is experienced.[4]To prevent inhalation of dust, which can cause respiratory irritation.[1]

Operational and Handling Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][5]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is worn correctly. Inspect gloves for any signs of damage.

  • Dispensing: Carefully weigh and dispense the chemical in a designated area, such as a fume hood, to control dust. Avoid creating dust clouds.[1][2]

  • During Use: Avoid contact with skin, eyes, and clothing.[2] Do not breathe in dust or vapors.[1][2]

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2] Contaminated clothing should be removed and washed before reuse.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures and First Aid

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical attention.[1][2][5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up: For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[2]

Disposal:

  • Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[1][5]

  • Empty containers should be treated as hazardous waste and disposed of accordingly.

Workflow Diagrams

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh and Dispense Chemical (Avoid Dust Formation) prep_setup->handle_weigh Proceed to Handling handle_use Perform Experimental Procedure handle_weigh->handle_use cleanup_decon Decontaminate Work Surfaces handle_use->cleanup_decon Procedure Complete disp_collect Collect Waste in Labeled Container handle_use->disp_collect Generate Waste cleanup_wash Wash Hands and Exposed Skin cleanup_decon->cleanup_wash disp_dispose Dispose According to Regulations cleanup_wash->disp_dispose Final Disposal Step disp_collect->disp_dispose

Caption: Safe handling workflow for this compound.

cluster_spill Spill Response cluster_exposure Personal Exposure Response start Spill or Exposure Event spill_evacuate Evacuate Area start->spill_evacuate Spill Occurs expo_remove Remove from Exposure Source start->expo_remove Exposure Occurs spill_ventilate Ensure Ventilation spill_evacuate->spill_ventilate spill_contain Contain Spill spill_ventilate->spill_contain spill_cleanup Clean Up with Appropriate Materials (Avoid Dust) spill_contain->spill_cleanup spill_dispose Dispose of Cleanup Waste Properly spill_cleanup->spill_dispose expo_skin Skin: Wash with Soap and Water (15 min) expo_remove->expo_skin expo_eyes Eyes: Rinse with Water (15 min) expo_remove->expo_eyes expo_inhale Inhalation: Move to Fresh Air expo_remove->expo_inhale expo_medical Seek Immediate Medical Attention expo_skin->expo_medical expo_eyes->expo_medical expo_inhale->expo_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dichloropyrimidin-5-amine
Reactant of Route 2
4,6-Dichloropyrimidin-5-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。